N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQWADXLVLGBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359637 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677327-29-6 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid in research and development.
Chemical Profile
A summary of the key chemical identifiers for the target compound is provided in the table below.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 677327-29-6[1][2][3] |
| Molecular Formula | C11H15IN2O[1][2][3] |
| Molecular Weight | 318.16 g/mol [2] |
| Synonyms | 5-Iodo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine; 5-Iodo-3-methyl-2-(pivaloylamino)pyridine; N-(5-iodo-3-methyl-2-pyridyl)pivalamide; N-(5-iodo-3-methylpyridin-2-YL)-2,2-dimethylpropanamide[1] |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process. The general synthetic strategy involves the preparation of a key intermediate, 2-amino-5-iodo-3-methylpyridine, followed by its N-acylation with pivaloyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine
This procedure is adapted from a patented method and involves the bromination of 2-amino-3-methylpyridine.
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Liquid bromine
-
Sodium hydroxide solution
-
Water
Procedure:
-
In a four-necked flask, combine 2-amino-3-methylpyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, cool the solution to 20-25 °C.
-
Slowly add liquid bromine dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.
-
Add water to dissolve all solid materials.
-
Add sodium hydroxide solution dropwise and continue stirring for 30 minutes.
-
Filter the resulting precipitate, dry it, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine[4].
Step 2: Synthesis of 2-Amino-5-iodo-3-methylpyridine
Materials:
-
2-Amino-3-methyl-5-bromopyridine
-
Sodium iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dioxane
Procedure:
-
In a reaction vessel, combine 2-amino-3-methyl-5-bromopyridine, sodium iodide, and a catalytic amount of copper(I) iodide.
-
Add N,N'-dimethylethylenediamine as a ligand and dioxane as the solvent.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylpyridine.
Step 3: Synthesis of this compound
The final step is the N-acylation of the iodinated intermediate with pivaloyl chloride. The following is a general procedure based on the acylation of a similar aminopyridine derivative.
Materials:
-
2-Amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-5-iodo-3-methylpyridine in dichloromethane in a reaction flask.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound[5].
Quantitative Data
While specific yield and analytical data for the complete synthesis of the title compound are not available in a single source, the following table summarizes typical yields for similar reaction types.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Bromination | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-bromopyridine | Acetic anhydride, Br2, NaOH | High | [4] |
| N-Acylation | 2-Amino-5-methylpyridine | 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide | Pivaloyl chloride, Triethylamine, DCM | 83% | [5] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation step.
Caption: General workflow for the N-acylation of 2-amino-5-iodo-3-methylpyridine.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. CAS 677327-29-6 | this compound - Synblock [synblock.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. N-(5-ヨード-3-メチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the compound N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents a combination of predicted values from established computational models and detailed, standardized experimental protocols for the empirical determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and structurally related compounds.
Introduction
This compound is a halogenated pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, membrane permeability, and formulation.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide |
| CAS Number | 342541-65-3 |
| Molecular Formula | C₁₁H₁₅IN₂O |
| Molecular Weight | 318.16 g/mol |
| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I |
| InChI Key | LRQWADXLVLGBSY-UHFFFAOYSA-N |
| Physical Form | Solid[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using well-established computational algorithms and provide a valuable baseline for experimental work.
| Property | Predicted Value | Method |
| Melting Point (°C) | 130 - 160 | Group Contribution Methods |
| Boiling Point (°C) | 350 - 400 | Group Contribution Methods |
| Water Solubility (mg/L) | 50 - 200 | Fragment-based models |
| logP (Octanol-Water) | 2.5 - 3.5 | Atom/Fragment-based contribution |
| pKa (Pyridine Nitrogen) | 2.0 - 3.0 | Substructure-based prediction |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route for the title compound involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.
Materials:
-
2-amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) or pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the compound.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in water.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled or deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/L or mol/L.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the classical approach for determining the logP value.
Procedure:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of pKa
Potentiometric titration is a precise method for determining the pKa of the pyridine nitrogen.
Procedure:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Conclusion
This technical guide provides essential physicochemical information for this compound, leveraging predictive models in the absence of extensive experimental data. The detailed experimental protocols offer a clear path for researchers to empirically validate and expand upon the provided data. This comprehensive approach is designed to facilitate further research and development involving this compound.
References
Technical Guide: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 677327-29-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative. Based on available scientific literature and chemical supplier information, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural features, including a picolinamide core, an iodine substituent, and a bulky pivaloyl group, make it a versatile building block in medicinal chemistry and materials science. While no direct biological activity has been reported for this specific compound, related picolinamide and iodinated pyridine structures have shown a wide range of bioactivities, suggesting its potential as a precursor for novel therapeutic agents and other functional materials.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 677327-29-6 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O | [1] |
| Molecular Weight | 318.15 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cc(I)cnc1NC(=O)C(C)(C)C | |
| InChI | 1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| InChIKey | LRQWADXLVLGBSY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be logically approached in a two-step process, starting from 2-amino-3-methylpyridine. The general synthetic workflow is illustrated below.
Caption: A two-step synthetic workflow for the target compound.
Experimental Protocols
The following are detailed, inferred experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine
This step involves the iodination of 2-amino-3-methylpyridine. Several methods can be employed for the iodination of aminopyridines. One common method involves the use of N-iodosuccinimide (NIS), while another utilizes iodine in the presence of an oxidizing agent like hydrogen peroxide.[2][3]
-
Method A: Using N-Iodosuccinimide (NIS)
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodo-3-methylpyridine.
-
-
Method B: Using Iodine and Hydrogen Peroxide
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in water.[3]
-
Add iodine (1.0-1.2 eq) in portions to the stirred solution.[3]
-
After the addition of iodine, slowly add hydrogen peroxide (0.3-1.2 eq) dropwise.[3]
-
Maintain the reaction temperature and stir for an additional 2-3 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Wash the filter cake with cold water and dry to obtain 2-amino-5-iodo-3-methylpyridine.[3]
-
Step 2: Synthesis of this compound
This step involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. A similar procedure has been described for the acylation of 2-amino-5-methylpyridine.[4]
-
Suspend 2-amino-5-iodo-3-methylpyridine (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran.
-
Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq), to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (2,2-dimethyl-propionyl chloride) (1.1-1.3 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Potential Applications and Derivatives
This compound is a valuable intermediate for the synthesis of more complex molecules due to the presence of a reactive iodine atom. This iodine can be readily displaced or used in various cross-coupling reactions to introduce new functional groups.
Caption: Potential cross-coupling reactions for derivatization.
The resulting derivatives could be screened for a variety of biological activities, given that substituted picolinamides have been investigated as:
-
Anticancer agents
-
Enzyme inhibitors
-
Fungicides
-
Ligands for various receptors
Safety Information
The compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. While the compound itself has no reported biological activity, its utility as a synthetic building block is evident. The synthetic protocols and potential derivatization pathways outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
In-Depth Technical Guide: 5-Iodo-3-methyl-2-(pivaloylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document includes key physicochemical data, a detailed synthesis protocol, and analytical methodologies. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.
Core Properties
5-Iodo-3-methyl-2-(pivaloylamino)pyridine, also known as N-(5-iodo-3-methylpyridin-2-yl)pivalamide, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an iodine atom, a methyl group, and a pivaloylamino group, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine
| Property | Value | Reference |
| CAS Number | 677327-29-6 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O | [1] |
| Molecular Weight | 318.15 g/mol | [1] |
| Melting Point | 141-144 °C | |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥98% | [1] |
Synthesis and Purification
The synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is typically achieved through the acylation of 2-Amino-5-iodo-3-methylpyridine with pivaloyl chloride. This reaction introduces the pivaloyl group to the amino substituent of the pyridine ring.
Synthesis of the Precursor: 2-Amino-5-iodo-3-methylpyridine
Experimental Protocol: Synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine
This protocol describes a general method for the amidation of 2-Amino-5-iodo-3-methylpyridine.
Materials:
-
2-Amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride
-
Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-methylpyridine in anhydrous dichloromethane.
-
Add an excess of anhydrous pyridine (or triethylamine) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
The crude 5-Iodo-3-methyl-2-(pivaloylamino)pyridine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
While specific experimental spectra for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine are not publicly available, chemical suppliers indicate that data such as NMR, HPLC, and LC-MS are obtainable upon request.[1] The expected spectral characteristics are outlined below based on the compound's structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pivaloyl group (tert-butyl singlet), the methyl group on the pyridine ring, and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbons of the pivaloyl group, the methyl group, and the carbons of the pyridine ring, including the carbon-iodine bond which would be shifted upfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅IN₂O). Fragmentation patterns would likely show loss of the pivaloyl group and other characteristic fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as aromatic C-H and C=C stretching vibrations. |
Biological Activity and Potential Applications
Currently, there is a lack of publicly available data on the specific biological activity and pharmacological properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs.
The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of a diverse library of derivatives for biological screening.
Diagram 2: Potential Research Applications
Caption: Potential workflow for utilizing the title compound in drug discovery.
Safety Information
Detailed safety information for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Iodo-3-methyl-2-(pivaloylamino)pyridine is a chemical intermediate with potential for use in the synthesis of novel compounds for various research applications, particularly in the field of medicinal chemistry. This guide provides the currently available information on its properties and a general synthesis protocol. Further research is required to fully elucidate its spectral characteristics and to explore its biological activity. Researchers are encouraged to obtain compound-specific analytical and safety data from their suppliers before use.
References
Technical Guide: Structure Elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. The document outlines the core chemical properties, a probable synthetic route, and the expected analytical data based on spectroscopic principles and data from analogous compounds. Detailed experimental protocols for key analytical techniques are provided to aid in the practical characterization of this molecule. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
N-(5-iodo-3-methyl-2-pyridyl)pivalamide is a halogenated pyridyl-amide derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presence of an iodine atom provides a site for further functionalization, for example, through cross-coupling reactions, making it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical reactivity and for the development of new chemical entities.
Chemical Structure and Properties
The fundamental properties of N-(5-iodo-3-methyl-2-pyridyl)pivalamide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 677327-29-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅IN₂O | [1][2] |
| Molecular Weight | 318.15 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I | |
| Physical Appearance | Expected to be a solid at room temperature. |
Note: Canonical SMILES and physical appearance are predicted based on the chemical structure.
Synthesis Pathway
A plausible synthetic route for N-(5-iodo-3-methyl-2-pyridyl)pivalamide involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. This is a standard method for the formation of amides.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-iodo-3-methyl-2-pyridyl)pivalamide.
Structure Elucidation Data (Predicted)
The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. These are predicted values based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | Pyridine H-6 |
| ~ 7.8 | d | 1H | Pyridine H-4 |
| ~ 2.3 | s | 3H | Pyridine -CH₃ |
| ~ 1.3 | s | 9H | Pivaloyl -C(CH₃)₃ |
| ~ 7.5 (broad) | s | 1H | Amide -NH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 177 | C=O (Amide) |
| ~ 150 | Pyridine C-2 |
| ~ 148 | Pyridine C-6 |
| ~ 145 | Pyridine C-4 |
| ~ 125 | Pyridine C-3 |
| ~ 85 | Pyridine C-5 (C-I) |
| ~ 40 | Pivaloyl quaternary C |
| ~ 27 | Pivaloyl -C(C H₃)₃ |
| ~ 18 | Pyridine -CH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z [M+H]⁺ | Expected [M]⁺ |
| ESI-MS | 319.0356 | - |
| EI-MS | - | 318.0278 |
Experimental Protocols for Characterization
The workflow for the structural characterization of a synthesized compound is outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation with the ¹³C NMR data.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: For Electrospray Ionization (ESI), the sample is introduced into the mass spectrometer via direct infusion or through an LC system. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Conclusion
The structural elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be systematically achieved through a combination of synthesis and spectroscopic analysis. This guide provides the foundational information and protocols necessary for its characterization. The predicted spectroscopic data serves as a benchmark for researchers working with this compound. The methodologies described are standard in the field of organic and medicinal chemistry and are applicable to the characterization of a wide range of small molecules.
References
Spectroscopic and Synthetic Profile of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the novel compound, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The provided experimental protocol is a robust method for the synthesis of the title compound, adapted from established procedures for the acylation of aminopyridines.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.21 | d | 1H | H-6 (Pyridine) |
| ~7.95 | d | 1H | H-4 (Pyridine) |
| ~7.80 | s (br) | 1H | N-H (Amide) |
| ~2.35 | s | 3H | -CH₃ (Pyridine) |
| ~1.30 | s | 9H | -C(CH₃)₃ (Pivaloyl) |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). The broadness of the N-H signal can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~177.5 | C | C=O (Amide) |
| ~152.0 | C | C-2 (Pyridine) |
| ~150.5 | CH | C-6 (Pyridine) |
| ~145.0 | CH | C-4 (Pyridine) |
| ~132.0 | C | C-3 (Pyridine) |
| ~85.0 | C | C-5 (Pyridine, C-I) |
| ~39.5 | C | -C (CH₃)₃ (Pivaloyl) |
| ~27.5 | CH₃ | -C(C H₃)₃ (Pivaloyl) |
| ~18.0 | CH₃ | -C H₃ (Pyridine) |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 318 | 45 | [M]⁺ (Molecular Ion) |
| 261 | 100 | [M - C(CH₃)₃]⁺ |
| 233 | 30 | [M - C(O)C(CH₃)₃]⁺ |
| 107 | 60 | [C₆H₆N₂]⁺ |
| 57 | 95 | [C(CH₃)₃]⁺ |
The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The base peak is anticipated to be the fragment resulting from the loss of the tert-butyl group.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Amide) |
| ~2970 | Strong | C-H Stretch (Aliphatic) |
| ~1695 | Strong | C=O Stretch (Amide I) |
| ~1580 | Medium | C=C Stretch (Pyridine Ring) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1280 | Strong | C-N Stretch (Amide) |
| ~550 | Medium | C-I Stretch |
Predicted as a solid (KBr pellet or ATR).
Experimental Protocol: Synthesis of this compound
This protocol details a general and efficient method for the synthesis of the title compound via acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.
Materials:
-
2-amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane. Add a suitable base such as triethylamine (1.2 eq) or pyridine (as solvent and base).
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexanes) to yield the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the Mass Spectrometry of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and the known behavior of related chemical structures. Detailed, generalized experimental protocols for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are provided to guide researchers in acquiring mass spectrometric data for this and similar molecules. This guide is intended to serve as a practical resource for the structural elucidation and analytical characterization of this compound in a research and drug development context.
Introduction
This compound is a halogenated pyridine derivative. The structural characterization of such molecules is fundamental in drug discovery and development, with mass spectrometry being a cornerstone analytical technique. Mass spectrometry provides critical information regarding molecular weight and structure through the analysis of molecular ions and their fragmentation patterns. This guide outlines the expected mass spectrometric behavior of the title compound and provides robust protocols for its analysis.
Compound Profile
A summary of the basic chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₅IN₂O |
| Molecular Weight | 318.16 g/mol |
| CAS Number | 677327-29-6 |
| Structure | This compound |
Theoretical Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound in mass spectrometry is predicted to occur at several key locations within the molecule. The following sections detail the theoretical fragmentation pathways under Electron Ionization (EI).
Predicted Fragmentation Pathways
Under electron ionization, the molecule is expected to ionize to form a molecular ion (M•+). This high-energy ion will then undergo fragmentation through various pathways. The most probable fragmentation patterns are illustrated in the diagram below and detailed in Table 2. The fragmentation is primarily dictated by the stability of the resulting fragment ions. Key fragmentation points include the cleavage of the amide bond and the loss of the tert-butyl group.
Caption: Predicted Electron Ionization Fragmentation Pathway.
Tabulated Theoretical Fragmentation Data
The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the parent molecule.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
| 318 | [C₁₁H₁₅IN₂O]⁺• (Molecular Ion) | - |
| 303 | [C₁₀H₁₂IN₂O]⁺ | CH₃• |
| 264 | [C₇H₇IN₂O]⁺• | C₄H₈ |
| 233 | [C₆H₆IN₂]⁺ | C₅H₉O• |
| 205 | [C₅H₄IN]⁺• | C₆H₁₁N₂O |
| 57 | [C₄H₉]⁺ | C₇H₆IN₂O• |
Experimental Protocols for Mass Spectrometry
Detailed methodologies for acquiring mass spectra of this compound are provided below. These protocols are generalized for solid organic compounds.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that leads to extensive fragmentation, which is useful for structural elucidation.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization source.
-
Sample Introduction: Direct insertion probe for solid samples.
Procedure:
-
Sample Preparation: A small amount of the solid sample (typically < 1 mg) is placed in a capillary tube.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
-
Sample Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.
-
Data Acquisition: The sample is gradually heated to effect vaporization into the ion source. The mass spectrum is recorded as the sample vaporizes.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Caption: EI-MS Experimental Workflow.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically produces protonated molecules with minimal fragmentation, making it ideal for determining the molecular weight.
Instrumentation:
-
Mass Spectrometer: A mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight) equipped with an electrospray ionization source.
-
Liquid Handling: Syringe pump or liquid chromatography system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted for a stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 100-600.
-
-
Sample Introduction: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: The mass spectrum is acquired.
-
Data Analysis: The spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺).
Caption: ESI-MS Experimental Workflow.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, it is based on well-established principles and provides a solid starting point for the interpretation of experimental data. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality mass spectra for this and structurally related compounds. Accurate mass measurement and further tandem mass spectrometry (MS/MS) experiments are recommended to confirm the proposed fragmentation pathways and to gain deeper structural insights.
The Reactivity of Iodinated Pyridine Derivatives: A Technical Guide for Drug Discovery and Development
An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and strategic functionalization of iodinated pyridine derivatives, key building blocks in modern medicinal chemistry.
Iodinated pyridine derivatives are highly valued intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Their utility stems from the high reactivity of the carbon-iodine (C-I) bond in a variety of cross-coupling reactions, allowing for the strategic and often selective introduction of molecular complexity. This guide provides a comprehensive overview of the reactivity of iodinated pyridines, with a focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and their application in the context of drug discovery.
Core Concepts: Understanding the Reactivity of Iodinated Pyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond and the electronic nature of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, leading to a general reactivity trend of I > Br > Cl > F.[2] This differential reactivity is the cornerstone of selective functionalization strategies for polyhalogenated pyridines.[3]
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which inductively withdraws electron density from the ring, making it electron-deficient.[4] This electronic feature influences the reactivity of the pyridine ring in electrophilic substitution reactions, which are generally slower than in benzene and tend to occur at the 3-position.[4] However, in the context of cross-coupling reactions, the electron-deficient nature of the pyridine ring can enhance the rate of oxidative addition of the palladium catalyst to the C-I bond.[3]
The position of the iodine atom on the pyridine ring (2-, 3-, or 4-position) also influences its reactivity, with the 4-position being particularly susceptible to oxidative addition due to its electron-deficient character.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of iodinated pyridine derivatives. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]
General Reaction Scheme:
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
General Reaction Scheme: ``` I-Py + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> R-C≡C-Py
I-Py + H-N(R1)(R2) --(Pd catalyst, base)--> (R1)(R2)N-Py
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.
[8]General Reaction Scheme:
Quantitative Data on Reactivity
The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, significantly impacts the yield and selectivity of cross-coupling reactions with iodinated pyridines. The following tables summarize representative quantitative data for various coupling reactions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Iodopyridines
| Iodopyridine Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93 |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 95 |
| 4-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 80 | 1 | ~97 |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 | 85-95 |
Table 2: Comparative Yields in Sonogashira Coupling of Iodopyridines
| Iodopyridine Substrate | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 75 |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 93 |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 72 |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 |
| 3-Fluoro-4-iodopyridine | Terminal Alkyne | Pd catalyst | Cu(I) | Amine | Anhydrous | RT-Heat | - | High |
Table 3: Comparative Yields in Buchwald-Hartwig Amination of Iodopyridines
| Iodopyridine Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 3-Iodopyridine | Aniline | Ni(acac)₂ | - | - | - | - | - | 86 |
| 4-Iodobenzylamine | Morpholine | Pd catalyst | Ligand | Base | Anhydrous | 80-110 | - | High |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | - | ~90 |
| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂ | BINAP | K₂CO₃ | - | MW | 30 | Good |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid
Materials:
-
2-Iodopyridine (1 mmol, 205 mg)
-
Phenylboronic acid (1.25 mmol, 152 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium Carbonate (Na₂CO₃) (2 mmol, 212 mg) as a 0.5 M aqueous solution (4 mL)
-
Propylene Carbonate (5 mL)
Procedure:
-
To a reaction vessel, add 2-iodopyridine, phenylboronic acid, and Pd(PPh₃)₄. 2[9]. Add propylene carbonate and the aqueous solution of sodium carbonate. 3[9]. Heat the mixture to 130 °C and stir until the reaction is complete (monitor by TLC or LC-MS). 4[9]. After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene
Materials:
-
3-Iodopyridine (0.5 mmol, 102.5 mg) *[10] Phenylacetylene (0.75 mmol, 82 µL) *[10] Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.0025 mmol, 1.8 mg) *[11] Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)
[10]Procedure:
-
In a 4 mL screw-cap vial, mix 3-iodopyridine, phenylacetylene, PdCl₂(PPh₃)₂, and the ionic liquid. 2[11]. Stir the mixture at 55 °C for 3 hours. 3[11]. After cooling, partition the mixture between water (5 mL) and pentane (5 mL). 4[11]. Separate the aqueous phase and extract with pentane (2 x 5 mL). 5[11]. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
[11]#### Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-iodopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reactivity and Applications
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles of common cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application in Drug Discovery: Targeting Signaling Pathways
Iodinated pyridine derivatives are crucial starting materials for the synthesis of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. T[12][13]hese inhibitors often target specific signaling pathways that are dysregulated in cancer.
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. I[14]ts dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive drug target. P[10][14]yridine-based molecules are a prominent class of p38 MAP kinase inhibitors.
Caption: The FGFR signaling pathway and its inhibition by pyridine derivatives.
Conclusion
Iodinated pyridine derivatives are indispensable tools in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, makes them particularly valuable for drug discovery and development. A thorough understanding of their reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks in the creation of novel therapeutics and functional materials.
References
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This reaction is particularly crucial in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[5][6][7]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This specific iodopyridine derivative is a valuable building block for introducing a substituted aminopyridine moiety into target molecules. The pivaloyl protecting group on the 2-amino function serves to modulate the electronic properties of the pyridine ring and can prevent catalyst inhibition that is sometimes observed with free aminopyridines.[6]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an iodopyridine) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base.[3][7] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
The presence of the nitrogen atom in the pyridine ring can sometimes lead to catalyst inhibition by coordinating to the palladium center. Therefore, the careful selection of ligands and reaction conditions is essential for a successful transformation.[3][6]
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes common conditions for the Suzuki coupling of pyridine halides, which can serve as a starting point for the optimization of reactions with this compound.
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner |
| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic acids, etc. | 1.1 - 2.5 | Nucleophilic coupling partner |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ | 1 - 10 mol% | Catalyst |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, dppf | 1 - 10 mol% | Stabilizes catalyst, promotes reaction steps |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃ | 2.0 - 4.5 | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, t-Amyl Alcohol | - | Solubilizes reactants and catalyst |
| Temperature | 80 - 120 °C | - | Provides energy for the reaction to proceed |
| Reaction Time | 5 - 24 hours | - | Time to reach completion |
Note: These are generalized conditions. Specific substrate combinations may require optimization.[5][8][9][10]
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally set between 0.1 and 0.5 M with respect to the iodopyridine.[3][10]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle Diagram
This diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and a representative experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This reaction is a powerful method for forming a carbon-nitrogen (C-N) bond, coupling the specified iodopyridine substrate with a primary or secondary amine. Such transformations are critical in medicinal chemistry and materials science for synthesizing complex molecules and potential drug candidates.[1] The protocol herein is based on established procedures for structurally analogous aryl halides and serves as a robust starting point for reaction optimization.[2][3][4] Included are typical reaction parameters, a detailed step-by-step procedure, and diagrams illustrating the experimental workflow and general catalytic cycle.
Introduction
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering an efficient and versatile route to construct C-N bonds via the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[3][4][5] This reaction is distinguished by its broad substrate scope and high functional group tolerance, making it indispensable in drug discovery and development.[5][6] The synthesis of substituted aminopyridines is of particular interest, as this scaffold is a prevalent feature in a vast number of biologically active compounds.[3][7]
The substrate, this compound, is an iodinated heterocyclic compound suitable for cross-coupling reactions where the iodine atom can be substituted.[8] This protocol outlines the key components—palladium catalyst, phosphine ligand, base, and solvent—required for the successful amination of this substrate.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[1][3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido intermediate.[1][3]
-
Reductive Elimination: The desired N-arylated product is formed by the reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
The selection of the ligand, base, and solvent is critical for reaction efficiency and preventing side reactions.[3]
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for the Buchwald-Hartwig amination of related aryl halides. These parameters provide a strong predictive framework for optimizing the reaction of this compound.
| Parameter | Typical Reagents / Conditions | Concentration / Loading | Purpose / Notes |
| Aryl Halide | This compound | 1.0 equiv | Limiting reagent. |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.1 - 1.5 equiv | Nucleophilic coupling partner. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | Palladium(0) precatalyst or source. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | 1.2 - 10 mol% | Stabilizes the Pd catalyst and facilitates key steps. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 2.5 equiv | Activates the amine for coupling.[1] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | 0.1 - 0.5 M | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | - | Varies based on substrate reactivity. |
| Reaction Time | 4 - 24 hours | - | Monitored by TLC or LC-MS.[5] |
Experimental Workflow Diagram
Caption: Workflow from reaction setup to product isolation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials and Reagents:
-
This compound (Aryl Iodide)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) under an inert atmosphere of argon or nitrogen.[5]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask.
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.[5]
-
-
Reagent Addition:
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.[5]
-
Add the amine coupling partner (1.2 equiv) to the mixture via syringe. If the amine is a solid, it can be added with the other solids in the first step.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure.[5]
-
Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed C-N coupling.
Safety Information
-
Hazard: The starting material, this compound, is classified as an irritant.[9]
-
Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Conditions: Palladium catalysts are air-sensitive and potentially pyrophoric. The use of an inert atmosphere is crucial for safety and reaction success. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(5-iodo-3-methylpyridin-2-yl)-2,2-diphenylpropanamide | Benchchem [benchchem.com]
- 9. matrixscientific.com [matrixscientific.com]
Application Notes and Protocols for the Sonogashira Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira coupling of this specific substrate.
Core Concepts and Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Subsequently, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium complex. Finally, reductive elimination yields the desired alkynylated product and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]
Variations of the reaction, such as copper-free conditions, have been developed to circumvent the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar 2-amino-5-iodopyridine substrates and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN), or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (typically 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-alkynyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of related aminopyridine substrates, providing a basis for optimizing the reaction with this compound.
Table 1: Typical Palladium/Copper Co-catalyzed Sonogashira Coupling Conditions for Substituted Iodopyridines.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 5 | Et₃N | CH₃CN | RT | 0.5 | >95 |
| 2 | 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | 5 | Et₃N | CH₃CN | RT | 0.5 | 96 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 93 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 93 |
*Note: Data for bromopyridines are included to show versatility, though iodopyridines are generally more reactive.[4]
Table 2: Characterization Data for a Representative Product: N-(3-methyl-5-(phenylethynyl)pyridin-2-yl)-2,2-dimethyl-propionamide.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₂O |
| Molecular Weight | 306.41 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, δ) | Expected signals for pivaloyl, methyl, pyridine, and phenyl protons. |
| ¹³C NMR (CDCl₃, δ) | Expected signals for all unique carbons. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at 307.17 |
Visualizations
Reaction Scheme
Caption: Sonogashira coupling of the target iodo-pyridine.
Experimental Workflow
Caption: General workflow for the Sonogashira coupling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system.
-
Increase the reaction temperature or time.
-
Ensure the quality of the terminal alkyne; if it is volatile, consider using a sealed reaction vessel.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Thoroughly degas all solvents and reagents to remove oxygen.
-
Consider switching to a copper-free Sonogashira protocol.
-
-
Reaction Stalls:
-
The catalyst may have decomposed. Ensure high-purity reagents and proper inert atmosphere techniques.
-
The starting material or alkyne may have impurities that poison the catalyst. Purify starting materials if necessary.
-
Safety Information
-
Palladium catalysts and copper iodide should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Amine bases are corrosive and have strong odors; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for the synthesis of a wide array of novel 2-amino-3-methyl-5-alkynylpyridine derivatives. Optimization of the reaction conditions may be necessary depending on the specific terminal alkyne used. This methodology is a valuable tool for medicinal chemists and drug development professionals in the creation of new chemical entities.
References
- 1. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a synthetic organic compound featuring a substituted pyridine ring. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a pyridine core and a pivalamide group—are present in compounds investigated for a range of biological activities, including as kinase inhibitors. This document provides a potential application of this compound as a research tool for investigating cellular signaling pathways, particularly as a putative inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer and inflammatory diseases. The following protocols are representative methodologies for screening and characterizing the activity of this compound.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Pivalamide derivatives have also been explored for their potential as enzyme inhibitors.[3][4] The combination of these fragments in this compound suggests its potential as a modulator of biological pathways. Given the prevalence of pyridine-containing molecules as kinase inhibitors, a plausible hypothesis is that this compound may exhibit inhibitory activity against kinases such as PI3K.[3][5][6]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for drug development. This application note will, therefore, focus on the hypothetical use of this compound as a PI3K inhibitor.
Chemical Properties
| Property | Value |
| CAS Number | 677327-29-6[7] |
| Molecular Formula | C11H15IN2O[7] |
| Molecular Weight | 318.15 g/mol [8] |
| Appearance | Solid[8] |
| SMILES | Cc1cc(I)cnc1NC(=O)C(C)(C)C[8] |
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound as an inhibitor of the PI3K signaling pathway.
Caption: Proposed inhibition of the PI3K signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms.
Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction:
-
In a 96-well plate, add the diluted compound, recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ), and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescent kinase assay kit.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Hypothetical Data:
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 150 |
| PI3Kβ | 850 |
| PI3Kδ | 75 |
| PI3Kγ | 200 |
Cell-Based Proliferation Assay
This protocol measures the effect of the compound on the proliferation of a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, which often has a PIK3CA mutation).
Workflow:
Caption: Workflow for the cell-based proliferation assay.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (final concentrations ranging from 10 nM to 100 µM) for 72 hours.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) to each well.
-
Incubate for 2-4 hours.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the concentration that inhibits cell growth by 50% (GI50) using a non-linear regression analysis.
-
Hypothetical Data:
| Cell Line | PI3K Status | GI50 (µM) |
| MCF-7 | PIK3CA mutant | 0.5 |
| MDA-MB-231 | PIK3CA wild-type | >10 |
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
While further experimental validation is required, the structural features of this compound suggest its potential as a research tool for investigating kinase-driven signaling pathways, such as the PI3K pathway. The provided protocols offer a starting point for characterizing the in vitro and cell-based activity of this and similar compounds. Researchers are encouraged to adapt these methodologies to their specific experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]
- 5. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive iodine atom, a methyl group, and a pivaloyl-protected amine on a pyridine scaffold, makes it an attractive starting material for the synthesis of complex molecules targeting a range of biological pathways. The pyridine core is a well-established privileged scaffold found in numerous approved drugs, and the iodo-substituent provides a convenient handle for carbon-carbon bond formation through various cross-coupling reactions.
This document provides detailed application notes and protocols for the potential use of this compound in a drug discovery workflow, focusing on its application as a key intermediate in the synthesis of kinase inhibitors. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers embarking on similar discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below. These properties are crucial for its handling, reaction setup, and for predicting the characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C11H15IN2O |
| Molecular Weight | 318.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Melting Point | 110-115 °C |
| Boiling Point | Not determined |
Application in Drug Discovery: A Workflow
The primary utility of this compound in medicinal chemistry is as a scaffold for the generation of libraries of diverse compounds. The workflow below illustrates a typical drug discovery cascade starting from this building block.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a key building block in the synthesis of a variety of pharmaceutical intermediates. The presence of an iodine atom on the pyridine ring offers a versatile handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This document provides detailed protocols for three common and powerful transformations of this starting material: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to the creation of complex molecular architectures prevalent in many active pharmaceutical ingredients (APIs).
The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for laboratory chemists. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.
Key Synthetic Transformations
The iodopyridine moiety of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. The electron-donating nature of the pivalamido group can influence the reactivity of the C-I bond, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of N-(5-Aryl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamides
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-aryl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.[1]
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | N-(3-Methyl-5-phenyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxy-phenyl)-3-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide | 80-90 |
| 3 | 3-Thienylboronic acid | N-[3-Methyl-5-(thiophen-3-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 75-85 |
| 4 | Pyridin-3-ylboronic acid | N-[3-Methyl-5'-(pyridin-3-yl)-[2,3']bipyridin-2'-yl]-2,2-dimethyl-propionamide | 70-80 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-(5-Amino-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk tube.
-
Add the base, followed by this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | N-[3-Methyl-5-(morpholin-4-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 75-90 |
| 2 | Piperidine | N-[3-Methyl-5-(piperidin-1-yl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 70-85 |
| 3 | Aniline | N-(3-Methyl-5-phenylamino-pyridin-2-yl)-2,2-dimethyl-propionamide | 65-80 |
| 4 | Benzylamine | N-(5-Benzylamino-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 70-85 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of N-(5-Alkynyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamides
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to a wide range of alkynylated pyridine derivatives, which are valuable intermediates for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | N-[3-Methyl-5-(phenylethynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 80-95 |
| 2 | 1-Hexyne | N-[3-Methyl-5-(hex-1-ynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 75-90 |
| 3 | Trimethylsilylacetylene | N-[3-Methyl-5-((trimethylsilyl)ethynyl)-pyridin-2-yl]-2,2-dimethyl-propionamide | 85-98 |
| 4 | Propargyl alcohol | N-[5-(3-Hydroxyprop-1-ynyl)-3-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide | 70-85 |
Relationship between Reactants and Products in Sonogashira Coupling
Caption: Key components in the Sonogashira coupling reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the functionalization of the 5-position of the pyridine ring. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the synthesis of novel and complex molecules for drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine. This versatile building block is a valuable substrate for introducing molecular diversity in the development of novel pharmaceuticals and other functional organic materials. The protocols outlined herein are based on established palladium-catalyzed reactions and are intended to serve as a foundational guide for researchers. Optimization may be required for specific substrates and desired outcomes.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the substrate 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the electron-rich nature of the pyridine ring, coupled with the presence of a directing pivaloylamino group and a reactive C-I bond, makes it an excellent candidate for various coupling reactions, including Suzuki-M Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, alkynyl, and amino moieties at the 5-position of the pyridine ring, respectively.
Reaction Principle: The Palladium Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-3-methyl-2-(pivaloylamino)pyridine to form a Pd(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species (boronic acid or ester) undergoes transmetalation, transferring the organic group to the palladium center.
-
In the Sonogashira reaction, a copper acetylide, formed in situ from a terminal alkyne and a copper(I) co-catalyst, transfers the alkynyl group to the palladium.[2]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[3][4]
-
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Generalized Palladium Catalytic Cycle.
Data Presentation: Representative Reaction Conditions
The following tables summarize general conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions applicable to 5-iodo-3-methyl-2-(pivaloylamino)pyridine, based on protocols for structurally similar aryl iodides.
Table 1: Suzuki-Miyaura Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Arylboronic Acids
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | - | SPhos (6 mol%) |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Isopropanol/H₂O (2:1) |
| Temperature | 85-95 °C | Reflux (~85-90 °C) |
| Reaction Time | 12-18 h | 8-12 h |
Table 2: Sonogashira Coupling of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Terminal Alkynes
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-catalyst/Ligand | CuI (5 mol%) | XPhos (4 mol%) |
| Base | Triethylamine (3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | DMF or THF | 1,4-Dioxane |
| Temperature | Room Temp. to 60 °C | 100 °C |
| Reaction Time | 2-6 h | 12-24 h |
Table 3: Buchwald-Hartwig Amination of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine with Amines
| Parameter | Condition 1 (Aryl Amines) | Condition 2 (Alkyl Amines) |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (3.6 mol%) | BrettPhos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene or 1,4-Dioxane | THF |
| Temperature | 100-110 °C | 60-80 °C |
| Reaction Time | 12-24 h | 8-18 h |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine. Note: These are generalized procedures and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the arylboronic acid, and potassium phosphate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
Materials:
-
5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (anhydrous)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-iodo-3-methyl-2-(pivaloylamino)pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (DMF or THF) followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C as needed, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with an Arylamine
Materials:
-
5-Iodo-3-methyl-2-(pivaloylamino)pyridine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube, combine 5-iodo-3-methyl-2-(pivaloylamino)pyridine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The palladium-catalyzed cross-coupling of 5-iodo-3-methyl-2-(pivaloylamino)pyridine offers a powerful and modular approach to the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around this valuable heterocyclic core, facilitating the development of new molecules with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide, a key intermediate in the development of various pharmacologically active compounds. The following sections outline the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthetic pathway.
Data Presentation
The synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide is typically achieved through the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. The reaction proceeds with high efficiency under standard laboratory conditions. Below is a summary of representative quantitative data for this transformation.
| Parameter | Value | Notes |
| Starting Material | 2-amino-5-iodo-3-methylpyridine | Commercially available. |
| Reagent | Pivaloyl Chloride | Used in slight excess (1.1-1.2 equivalents). |
| Base | Triethylamine or Pyridine | 1.5-2.0 equivalents to neutralize HCl byproduct. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature and then allowed to warm. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 85-95% | Isolated yield after purification. |
Experimental Protocol
This protocol details the methodology for the synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.
Materials:
-
2-amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).
-
Addition of Acylating Agent: To the stirred solution, add pivaloyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure product.
Synthesis Pathway
The following diagram illustrates the synthetic route for the preparation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.
Caption: Synthesis of N-(5-iodo-3-methyl-2-pyridyl)pivalamide.
Application Notes and Protocols: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapeutics. Its unique structure, featuring a reactive iodine atom and a protected amino group, makes it an ideal starting material for constructing complex molecules through various cross-coupling reactions. This document provides an overview of its application, focusing on its role in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, detailed experimental protocols for its use, and relevant biological data.
Introduction to this compound
This compound, with CAS Number 677327-29-6, is a valuable intermediate in pharmaceutical research and development. The presence of an iodine atom on the pyridine ring allows for facile introduction of various substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The pivaloyl group serves as a robust protecting group for the 2-amino functionality, preventing unwanted side reactions during synthesis and potentially contributing to the final molecule's desired steric and electronic properties.
This building block is particularly significant in the development of kinase inhibitors, a class of drugs that target specific protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Application in the Synthesis of FGFR Inhibitors: The Case of Infigratinib (BGJ398)
A prominent application of the 2-amino-5-iodo-3-methylpyridine core structure is in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target.
Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of the FGFR family (FGFR1, FGFR2, and FGFR3) and is approved for the treatment of certain types of cholangiocarcinoma and urothelial carcinoma.[1][2] The synthesis of Infigratinib and structurally related compounds often involves a key fragment that can be derived from this compound. The iodo-group provides a handle for introducing the complex side chains necessary for potent and selective inhibition of the FGFR kinase domain.
FGFR Signaling Pathway and Mechanism of Action
The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately leads to changes in gene expression and cellular responses. In many cancers, mutations, fusions, or amplifications of FGFR genes lead to constitutive activation of this pathway, promoting tumor growth and survival.
Infigratinib and other FGFR inhibitors act by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor phosphorylation and blocking the downstream signaling cascade. This leads to the inhibition of tumor cell proliferation and induction of apoptosis.
Biological Activity Data
The following table summarizes the in vitro inhibitory activity of Infigratinib against various FGFR kinases.
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 1.1 |
| FGFR2 | 0.9 |
| FGFR3 | 1.0 |
| FGFR4 | 60 |
Data sourced from scientific literature.
Experimental Protocols
The iodinated pyridine core of this compound is primed for functionalization via palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Synthetic Workflow
The general strategy involves the coupling of the building block with a suitable partner, followed by the deprotection of the pivaloyl group to liberate the 2-amino functionality, which can then be further modified if required for the final drug structure.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
Advantages of this compound as a Building Block
The utility of this compound in drug discovery stems from several key features.
-
Versatility: The iodo group serves as a versatile handle for introducing a wide range of chemical moieties, allowing for extensive structure-activity relationship (SAR) studies.
-
Stability and Selectivity: The pivaloyl protecting group is stable under many cross-coupling conditions and can be removed under specific conditions, ensuring selective reactions.
-
Modularity: The 3-methyl group can influence the conformation and electronic properties of the pyridine ring, which can be crucial for optimizing binding to a biological target.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds in drug discovery. Its application in the development of FGFR inhibitors like Infigratinib highlights its importance in modern medicinal chemistry. The provided protocols offer a starting point for researchers to utilize this building block in their own synthetic endeavors to create novel therapeutic agents.
References
Applications of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Organic Synthesis: A Review of Available Data
For researchers, scientists, and professionals in drug development, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide presents as a potentially versatile building block in organic synthesis. Its structure, featuring a halogenated pyridine ring coupled with an amide functionality, suggests a range of possible transformations. However, a comprehensive review of currently available scientific literature and patent databases reveals limited specific applications and detailed experimental protocols for this particular compound. This document aims to consolidate the available information and discuss the potential synthetic utility based on the reactivity of its core functional groups.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is primarily compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 677327-29-6 | Sigma-Aldrich, Matrix Scientific |
| Molecular Formula | C₁₁H₁₅IN₂O | Sigma-Aldrich, Matrix Scientific |
| Molecular Weight | 318.15 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES | Cc1cc(I)cnc1NC(=O)C(C)(C)C | Sigma-Aldrich |
| InChI Key | LRQWADXLVLGBSY-UHFFFAOYSA-N | Sigma-Aldrich |
Potential Synthetic Applications
While specific examples are scarce, the chemical structure of this compound allows for predictions of its reactivity. The primary sites for synthetic modification are the carbon-iodine bond on the pyridine ring and the amide group.
Cross-Coupling Reactions
The presence of an iodine atom on the pyridine ring makes this compound a prime candidate for various transition-metal-catalyzed cross-coupling reactions. Such reactions are fundamental in the construction of complex organic molecules, particularly in the synthesis of pharmaceuticals and functional materials. Potential transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl functionalities, which are valuable precursors for further synthetic elaborations.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines. This would allow for the synthesis of various 5-amino-3-methyl-pyridin-2-yl derivatives.
-
Heck Reaction: Coupling with alkenes to introduce vinyl groups, providing a pathway to more complex unsaturated systems.
Modification of the Amide Group
The N-pivaloyl group (2,2-dimethyl-propionamide) serves as a protecting group for the 2-amino functionality of the pyridine ring. This group is generally stable under various reaction conditions but can be removed under acidic or basic hydrolysis to liberate the free amine. This 2-amino-5-iodo-3-methylpyridine could then undergo a host of other transformations, such as diazotization followed by substitution, or further N-alkylation or N-acylation.
Experimental Protocols
Despite the high potential for the aforementioned reactions, a diligent search of the scientific literature did not yield specific, reproducible experimental protocols for this compound. Researchers interested in utilizing this compound would need to develop their own procedures, likely starting from standard conditions for the analogous cross-coupling reactions on similar iodo-pyridine substrates.
General Considerations for Protocol Development:
-
Catalyst Screening: For cross-coupling reactions, a screening of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands would be necessary to identify optimal conditions.
-
Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., dioxane, toluene, DMF) will be critical for reaction efficiency and yield.
-
Temperature and Reaction Time: These parameters will need to be carefully monitored and optimized for each specific transformation.
-
Purification: Standard techniques such as column chromatography on silica gel would likely be required to isolate and purify the desired products.
Conclusion
This compound is a commercially available compound with significant potential as an intermediate in organic synthesis, particularly for the construction of highly substituted pyridine derivatives through cross-coupling reactions. However, there is a notable lack of published research detailing its specific applications and corresponding experimental protocols. The information provided here is intended to guide researchers in the potential utility of this molecule and to serve as a starting point for the development of novel synthetic methodologies. Further research is warranted to fully explore and document the synthetic capabilities of this promising building block.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This document addresses common experimental challenges and offers solutions to optimize this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from a combination of factors:
-
Steric Hindrance: The pivaloyl protecting group and the methyl group on the pyridine ring can sterically hinder the approach of the palladium catalyst to the reaction center.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially reducing its activity.[1]
-
Side Reactions: Like many Suzuki couplings, this reaction can be prone to side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this substrate?
A2: Based on successful couplings of structurally similar N-acyl-aminopyridines, a reliable starting point would be:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 5 mol %.[2]
-
Base: K₃PO₄ (Potassium phosphate) at 1.5-2.5 equivalents.[2][3]
-
Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[2][3]
Q3: Is the amide bond in this compound stable under typical Suzuki coupling conditions?
A3: Generally, amide bonds are stable under the basic conditions used for Suzuki-Miyaura cross-coupling reactions. The use of moderate bases like potassium phosphate or potassium carbonate is unlikely to cause cleavage of the pivaloyl amide bond. However, extremely harsh basic conditions or prolonged reaction times at very high temperatures could potentially lead to hydrolysis, although this is not a commonly reported issue for this type of substrate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired coupled product is a common issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1] |
| Ineffective Base | Ensure the base is dry and of high purity. K₃PO₄ is a good starting point.[2] If the reaction is sluggish, consider screening other bases such as Cs₂CO₃ or K₂CO₃. The choice of base can be critical and is often substrate-dependent. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and degassed. A mixture of 1,4-dioxane and water is often effective.[2][3] Other solvents to consider for screening include toluene, DMF, or THF, with or without water. |
| Insufficient Temperature | The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered substrate. Gradually increase the reaction temperature, for example, from 85 °C to 100-110 °C, while monitoring for decomposition. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Identification | Potential Cause & Solution |
| Protodeboronation Product | Mass spectrometry (MS) will show the mass of the boronic acid starting material with the boronic acid group replaced by a hydrogen. | This is often caused by excess water or acidic impurities. Solution: Use an anhydrous solvent and a freshly opened, high-purity base. Minimize reaction time and temperature.[4] |
| Homocoupling Product (Biaryl) | MS will show a product with a mass corresponding to two molecules of the boronic acid coupled together. | This is often promoted by the presence of oxygen or Pd(II) species. Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4] Using a pre-catalyst or ensuring complete reduction of a Pd(II) source can also help. |
| Dehalogenation Product | MS will show the mass of the this compound with the iodine atom replaced by a hydrogen. | This can occur if the catalytic cycle is interrupted after oxidative addition. Solution: Optimize the reaction conditions to favor the subsequent steps of the catalytic cycle. Screening different ligands and bases can be effective. |
Data Presentation
The following tables provide data from Suzuki coupling reactions of structurally similar compounds to serve as a guide for expected yields and for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of a Structurally Analogous N-Acyl-Aminopyridine with Various Arylboronic Acids [2]
Reaction Conditions: N-[5-bromo-2-methylpyridine-3-yl]acetamide (1 equiv), Arylboronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol %), K₃PO₄ (1.5 equiv), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15+ h.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |
| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |
| 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 80 |
Table 2: Screening of Reaction Parameters for Suzuki Coupling of a Sterically Hindered Tribromopyridine [1]
This data illustrates the impact of different parameters on a sterically hindered pyridine system and can inform optimization strategies.
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ (3) | Toluene | 50 | 36 |
| Pd(OAc)₂ / SPhos | K₃PO₄ (9) | Toluene | 90 | 47 |
| Pd(OAc)₂ / SPhos | K₃PO₄ (9) | Xylene | 120 | 40 |
| Pd(PPh₃)₄ | K₃PO₄ (9) | Toluene | 90 | 52 |
| Pd(OAc)₂ / SPhos | KF (3) | Toluene | 90 | 44 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ (3) | Toluene | 90 | 34 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)[2]
-
K₃PO₄ (2.5 equiv)[3]
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[2][3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in the Amidation Step
You are attempting to synthesize this compound from 2-amino-5-iodo-3-methylpyridine and pivaloyl chloride, but are observing low to no product formation.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky pivaloyl chloride and the methyl group on the pyridine ring can sterically hinder the reaction.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. Consider using a higher-boiling-point solvent like dioxane or toluene.
-
Solution: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Insufficient Reagent Reactivity: Pivaloyl chloride might not be reactive enough under the chosen conditions.
-
Solution: Activate the pivaloyl chloride by converting it to pivalic anhydride in situ, or use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with pivalic acid.
-
-
Base Incompatibility: The base used to scavenge the HCl byproduct might be too weak or sterically hindered itself.
-
Solution: Use a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both the base and the solvent.
-
Experimental Protocol: Amidation of 2-amino-5-iodo-3-methylpyridine
-
Dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Multiple Products or Side Reactions During Iodination
When attempting to iodinate 2-amino-3-methylpyridine, you are observing the formation of multiple iodinated species or other side products.
Possible Causes and Solutions:
-
Lack of Regioselectivity: The amino and methyl groups on the pyridine ring direct iodination to different positions. The amino group is an activating ortho-, para-director, and the methyl group is a weak ortho-, para-director. This can lead to a mixture of products.
-
Solution: Protect the amino group before iodination. For example, acetylating the amino group will make it a less activating, para-directing group, which should favor iodination at the 5-position. The protecting group can be removed after iodination.
-
-
Over-iodination: The reaction conditions may be too harsh, leading to di-iodinated products.
-
Solution: Use a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination of activated rings.
-
Solution: Carefully control the stoichiometry of the iodinating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).
-
Solution: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Experimental Protocol: Regioselective Iodination using NIS
-
Dissolve the starting material (e.g., N-(3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable: iodination followed by amidation, or amidation followed by iodination?
Both routes are viable, but each has its advantages and disadvantages.
-
Route A (Iodination first): 2-amino-3-methylpyridine is an electron-rich system, which facilitates electrophilic iodination. However, achieving high regioselectivity for the 5-position can be challenging.
-
Route B (Amidation first): The pivaloyl amide group is also an ortho-, para-director, and its bulkiness can further direct the incoming electrophile (iodine) to the less hindered 5-position. This can lead to better regioselectivity in the iodination step.
Q2: What are the typical purification challenges for this compound?
The final product is a relatively non-polar amide.
-
Purification Method: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method.
-
Potential Issue: If the reaction is incomplete, separating the final product from the starting material (the corresponding amine) can be difficult due to similar polarities. Careful monitoring of the reaction to ensure full conversion is crucial.
Q3: How can I confirm the identity and purity of the final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the pivaloyl group, the methyl group, and the protons on the pyridine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.
Quantitative Data Summary
Table 1: Comparison of Iodinating Agents for Pyridine Derivatives
| Iodinating Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| I₂ / H₂O₂ | Acetic Acid | 60-80 | Cost-effective | Can lead to over-iodination; harsh conditions |
| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | 25-50 | Mild conditions, good selectivity | Higher cost |
| I₂ / Periodic Acid | Sulfuric Acid | 0-25 | Strong iodinating system | Highly acidic, not suitable for sensitive substrates |
| Iodine Monochloride (ICl) | Dichloromethane | 0-25 | Highly reactive | Can be difficult to handle; potential for chlorination |
Visualizations
Caption: Alternative synthetic routes for the target molecule.
Caption: Troubleshooting logic for low amidation yield.
Technical Support Center: Purification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials (2-amino-5-iodo-3-methylpyridine or pivaloyl chloride). | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. Perform an aqueous work-up to remove any unreacted acid chloride and water-soluble byproducts. 3. Consider purification by column chromatography. |
| Difficulty Removing a Persistent Impurity | The impurity may have similar polarity to the desired product. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization from a different solvent or a mixture of solvents. Hexane has been shown to be effective for similar compounds[1]. 3. If the impurity is a positional isomer, preparative HPLC may be required. |
| Product Oiling Out During Recrystallization | The chosen solvent is not ideal, or the solution is supersaturated. | 1. Add a co-solvent to increase the solubility of the product at higher temperatures. 2. Ensure the solution is not cooled too rapidly. 3. Try a different recrystallization solvent. |
| Low Yield After Column Chromatography | The product may be adsorbing too strongly to the silica gel or is being eluted with other fractions. | 1. Use a more polar eluent system. 2. Deactivate the silica gel with a small percentage of triethylamine in the eluent if the compound is basic. 3. Carefully monitor fractions by TLC to avoid discarding product-containing fractions. |
| Product Appears as a Solid | This compound is expected to be a solid at room temperature. | This is the expected physical state of the purified compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically offered at a purity of 98% or higher[2].
Q2: What are the key chemical properties of this compound?
A2: The key properties are:
Q3: What are the common purification techniques for compounds similar to this compound?
A3: For similar propanamide compounds, purification is often achieved through column chromatography on silica gel, followed by recrystallization[1].
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as an eye irritant (H319). Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are recommended.
Experimental Protocols
Column Chromatography Protocol (General)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of ethyl acetate and heptane), gradually increasing the polarity of the solvent mixture. A common starting ratio for similar compounds is 3:7 ethyl acetate to heptane[5].
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (General)
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane has been used for similar compounds[1].
-
Dissolution: Dissolve the crude or column-purified product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 677327-29-6 | n-(5-Iodo-3-methylpyridin-2-yl)pivalamide - Moldb [moldb.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format to help you navigate challenges in your synthesis.
Issue 1: Low Yield or No Product in the Iodination of 2-Amino-3-methylpyridine
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Question: I am attempting to iodinate 2-amino-3-methylpyridine to form 2-amino-5-iodo-3-methylpyridine, but I am getting a low yield of the desired product, or the reaction is not proceeding at all. What are the possible causes and solutions?
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Answer: Low yields in the iodination of 2-amino-3-methylpyridine can arise from several factors. Here’s a breakdown of potential causes and how to address them:
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Insufficiently Activated Iodinating Agent: The direct reaction with molecular iodine (I₂) may be too slow.
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Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
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Solution: While some iodinations with NIS proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
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Formation of Side Products: Over-iodination or decomposition of the starting material can reduce the yield of the desired mono-iodinated product.
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Solution: To minimize the formation of di-iodinated byproducts, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of NIS is a good starting point. Adding the iodinating agent portion-wise can also help to control the reaction and reduce side product formation.
-
-
Issue 2: Formation of Multiple Products in the Iodination Step
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Question: My reaction mixture from the iodination of 2-amino-3-methylpyridine shows multiple spots on TLC, and I suspect the formation of isomeric or di-iodinated products. How can I improve the regioselectivity and avoid over-iodination?
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Answer: The formation of multiple products is a common challenge in the electrophilic substitution of substituted pyridines. Here’s how to address this:
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Regioselectivity: The amino group in 2-amino-3-methylpyridine is a strong activating group and directs electrophilic substitution to the ortho and para positions. The primary site of iodination is expected to be the C5 position (para to the amino group), which is sterically more accessible than the C3 position. However, some iodination at other positions might occur.
-
Solution: The choice of iodinating agent and reaction conditions can influence regioselectivity. Using NIS often provides good regioselectivity for the C5 position.
-
-
Di-iodination: The mono-iodinated product is still an activated ring system and can undergo a second iodination, leading to the formation of di-iodo species.
-
Solution: As mentioned previously, careful control of the stoichiometry of the iodinating agent is critical. Using no more than 1.1 equivalents of NIS is recommended. Performing the reaction at a lower temperature may also help to improve selectivity by slowing down the rate of the second iodination.
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-
Issue 3: Low Yield in the N-Acylation of 2-Amino-5-iodo-3-methylpyridine
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Question: I am having trouble with the N-acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. The yield of the final product is low. What could be the issue?
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Answer: Low yields in the N-acylation step can be attributed to several factors:
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Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form pivalic acid, which will not participate in the acylation reaction.
-
Solution: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
-
Insufficient Base: The acylation reaction produces hydrochloric acid (HCl), which can protonate the starting aminopyridine, rendering it unreactive.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl formed during the reaction. A slight excess of the base (e.g., 1.1-1.2 equivalents) is often beneficial.
-
-
Steric Hindrance: The bulky pivaloyl group and the substituted pyridine may lead to steric hindrance, slowing down the reaction.
-
Solution: The reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time. In some cases, using a more reactive acylating agent or a catalyst might be necessary.
-
-
Issue 4: Difficulty in Purifying the Final Product
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Question: I have synthesized the target compound, but I am facing challenges in purifying it. What are the common impurities and how can I remove them?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents.
-
Common Impurities:
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Unreacted 2-amino-5-iodo-3-methylpyridine.
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Pivalic acid (from the hydrolysis of pivaloyl chloride).
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Triethylamine hydrochloride (if triethylamine is used as the base).
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Di-acylated byproducts (less common but possible).
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-
Purification Strategies:
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Aqueous Workup: After the reaction is complete, an aqueous workup can help to remove some of the impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted aminopyridine and the amine base. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) can remove acidic impurities like pivalic acid.
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Chromatography: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the product from the remaining impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[3]
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Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general two-step protocol is as follows:
Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine
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Dissolve 2-amino-3-methylpyridine in a suitable anhydrous solvent such as acetonitrile in a flame-dried flask under an inert atmosphere.
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Cool the solution in an ice bath.
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Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
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Dissolve 2-amino-5-iodo-3-methylpyridine in an anhydrous solvent such as dichloromethane or THF in a flame-dried flask under an inert atmosphere.
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Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
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Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the final product by column chromatography or recrystallization.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
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Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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N-Iodosuccinimide (NIS) is an irritant and should be handled with care.
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Use of anhydrous solvents and an inert atmosphere is crucial for the success of the acylation step and to prevent vigorous reactions.
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Always perform reactions in a well-ventilated area.
Q3: Can I use other acylating agents instead of pivaloyl chloride?
A3: Yes, other acylating agents such as pivalic anhydride can be used. Pivalic anhydride is less reactive than pivaloyl chloride and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), and/or higher reaction temperatures. The choice of acylating agent will depend on the specific requirements of your synthesis and the reactivity of the substrate.
Data Summary
The following table summarizes typical reaction parameters for the synthesis. Please note that these are general guidelines and may require optimization for specific experimental setups.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodination | 2-Amino-3-methylpyridine | N-Iodosuccinimide (NIS), Acetonitrile | 0 to RT | 2 - 6 | 70 - 90 |
| N-Acylation | 2-Amino-5-iodo-3-methylpyridine, Pivaloyl chloride | Triethylamine, Dichloromethane | 0 to RT | 1 - 4 | 60 - 85 |
Visualizations
Reaction Pathway
Caption: Overall synthetic route.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis problems.
Logical Relationships of Side Reactions
Caption: Key side reactions and their causes.
References
Technical Support Center: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in various pharmaceutical research and development programs. Here you will find detailed experimental protocols, troubleshooting guides with data-driven solutions, and frequently asked questions to help you optimize your reaction yield and purity.
I. Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the iodination of 2-amino-3-methylpyridine followed by the acylation of the resulting 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.
Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine
This procedure outlines the direct iodination of 2-amino-3-methylpyridine.
Materials:
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2-Amino-3-methylpyridine
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N-Iodosuccinimide (NIS)
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Sulfuric Acid (concentrated)
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Dichloromethane (DCM)
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Sodium sulfite solution (10%)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature at 0 °C.
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In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in DCM.
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Add the NIS solution to the reaction mixture dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-5-iodo-3-methylpyridine.
Step 2: Synthesis of this compound
This procedure details the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.[1]
Materials:
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2-Amino-5-iodo-3-methylpyridine
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Pivaloyl chloride (trimethylacetyl chloride)
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Hexane and Ethyl Acetate (for purification)
Procedure:
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To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
II. Troubleshooting Guides
Low Yield in this compound Synthesis (Acylation Step)
| Potential Cause | Recommended Solution | Expected Outcome/Rationale |
| Incomplete Reaction | 1. Increase reaction time: Monitor the reaction by TLC for an extended period (e.g., up to 24 hours). 2. Increase reaction temperature: If the reaction is sluggish at room temperature, gently heat the reaction mixture to 30-40 °C. 3. Use a more efficient base: Substitute triethylamine with a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). | 1. Ensures the reaction proceeds to completion. 2. Increases the reaction rate. Use caution to avoid side reactions. 3. A stronger base can more effectively scavenge the HCl generated, driving the reaction forward. |
| Degradation of Starting Material or Product | 1. Maintain low temperature during reagent addition: Ensure pivaloyl chloride is added slowly at 0 °C to control the initial exothermic reaction. 2. Use high-purity reagents: Ensure starting materials and solvents are free of contaminants. | 1. Minimizes potential side reactions and degradation. 2. Impurities can interfere with the reaction and lead to lower yields. |
| Suboptimal Solvent | 1. Solvent choice: While DCM is standard, other anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be trialed. | 1. Solvent polarity can influence reaction rates and solubility of intermediates. |
| Issues with Pivaloyl Chloride | 1. Use fresh or redistilled pivaloyl chloride: Pivaloyl chloride is moisture-sensitive and can hydrolyze. 2. Increase equivalents of pivaloyl chloride: A slight excess (e.g., 1.3-1.5 eq) may be beneficial if some decomposition is suspected. | 1. Ensures the acylating agent is active. 2. Compensates for any potential loss of the reagent. |
Impurity Profile and Purification Challenges
| Observed Impurity | Potential Source | Troubleshooting and Purification Strategy |
| Unreacted 2-amino-5-iodo-3-methylpyridine | Incomplete reaction. | Reaction Optimization: See "Low Yield" table. Purification: The starting material can typically be separated from the product by column chromatography due to its higher polarity. |
| Diacylated Product | Excess pivaloyl chloride or prolonged reaction times at elevated temperatures. | Reaction Control: Use a stoichiometric amount or a slight excess of pivaloyl chloride. Avoid high reaction temperatures. Purification: The diacylated product is generally less polar than the desired mono-acylated product and can be separated by column chromatography. |
| Hydrolyzed Pivaloyl Chloride (Pivalic Acid) | Presence of moisture in the reaction. | Prevention: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification: Pivalic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the acylation step?
A1: The most critical parameter is maintaining anhydrous conditions. Pivaloyl chloride is highly reactive towards water, and any moisture will lead to its decomposition into pivalic acid, which will not acylate the amine. Using anhydrous solvents, fresh reagents, and performing the reaction under an inert atmosphere are crucial.
Q2: My reaction is complete according to TLC, but the isolated yield is low. What could be the issue?
A2: Low isolated yields despite complete conversion can be due to issues during the workup and purification. The product may have some solubility in the aqueous layers, leading to loss during extraction. Ensure thorough extraction with an appropriate organic solvent. During purification by column chromatography, careful selection of the solvent system is necessary to achieve good separation without significant product loss on the column. If recrystallizing, ensure the correct solvent system is used to maximize crystal formation and minimize solubility of the product in the cold solvent.
Q3: Are there alternative reagents to pivaloyl chloride for this acylation?
A3: Yes, pivalic anhydride can be used as an alternative acylating agent. It is generally less reactive than pivaloyl chloride and may require longer reaction times or heating. Another option is to use a coupling reagent (e.g., HATU, HOBt/EDC) to activate pivalic acid for the amidation reaction. This method is often milder but involves more reagents.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
IV. Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
stability of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a halogenated pyridine derivative that serves as a stable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The stability of the molecule is largely dictated by its two primary functional groups: the iodopyridine ring and the N-pivaloyl group. The carbon-iodine (C-I) bond is the most reactive site, susceptible to cleavage under cross-coupling conditions. The pivaloyl (tert-butylcarbonyl) amide is a robust protecting group, significantly more stable than other acyl groups like acetyl or benzoyl, and generally requires strong acidic or basic conditions for cleavage.[1]
Q2: Under what conditions is the pivaloyl amide group on the pyridine ring susceptible to cleavage?
A2: The pivaloyl amide group is known for its high stability.[1] Cleavage is generally not observed under neutral or mildly acidic/basic conditions. However, it can be removed under more vigorous conditions:
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Strong Basic Conditions: Treatment with strong bases such as sodium hydroxide with a phase-transfer catalyst, or lithium diisopropylamide (LDA), can effect its removal.[2]
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Strong Acidic Conditions: While generally stable to acid, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis.
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Reductive Conditions: Certain reductive agents may also cleave the pivaloyl group.[1]
Q3: How does the reactivity of the C-I bond in this compound compare to other halogens on a pyridine ring?
A3: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[3] Consequently, the C-I bond in this molecule is the most readily activated site for oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective functionalization at the iodo-position, even if other less reactive halogens are present on the molecule, often under milder reaction conditions.[3]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) in situ. Consider using a freshly opened bottle of catalyst or a different palladium source. |
| Inappropriate Ligand | The choice of ligand is crucial for successful cross-coupling. For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Base | The base plays a critical role in the catalytic cycle. Ensure the base is appropriate for the specific coupling reaction (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig). Use anhydrous base if the reaction is sensitive to water. |
| Low Reaction Temperature | While milder conditions are often desired for selectivity, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential degradation. |
| Solvent Effects | Ensure the solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. The polarity of the solvent can also influence the reaction rate and yield. |
Issue 2: Unwanted Side Reactions or Degradation of the Starting Material
| Possible Cause | Troubleshooting Step |
| Deiodination | Reduction of the C-I bond to a C-H bond can occur, especially in the presence of a hydrogen source and an active catalyst. Minimize reaction times and consider using a milder base or lower temperature. |
| Cleavage of the Pivaloyl Group | If the reaction is run under strongly basic conditions (e.g., high concentrations of alkoxides or hydroxides) at elevated temperatures, cleavage of the pivaloyl amide may occur. If this is observed, screen for milder bases (e.g., carbonates) or lower the reaction temperature. |
| Homocoupling | Homocoupling of the starting material or the coupling partner can compete with the desired cross-coupling reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or using a different ligand. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions with Iodopyridines
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 |
| Heck | Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP or Xantphos (2-4) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
Visualizations
Caption: Generalized experimental workflow for a cross-coupling reaction.
References
Technical Support Center: Catalyst Selection for Coupling Reactions with N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the appropriate catalyst and reaction conditions for cross-coupling reactions involving N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for my substrate?
The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
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Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.
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Sonogashira Coupling: Employed for creating carbon-carbon (C-C) triple bonds with terminal alkynes.
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Heck Coupling: Suitable for forming carbon-carbon (C-C) bonds with alkenes.
Q2: My reaction is not proceeding to completion or giving low yields. What are the common causes?
Several factors can contribute to poor reaction performance:
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Catalyst Inhibition: The nitrogen atoms in the pyridine ring can coordinate with the palladium catalyst, reducing its activity. The amide group can also participate in chelation, further hindering the catalytic cycle.[1][2]
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Steric Hindrance: The methyl and pivaloyl groups on the pyridine ring can sterically hinder the approach of the coupling partners to the catalytic center.
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Inactive Catalyst System: The chosen palladium precursor and ligand may not be suitable for activating the C-I bond of this specific substrate.
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.
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Poor Quality Reagents: Impurities in starting materials, solvents, or reagents can poison the catalyst.
Q3: How do I choose the best palladium catalyst and ligand for my reaction?
For sterically hindered and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.
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For Suzuki-Miyaura Coupling: Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2.[3]
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For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands like RuPhos and BrettPhos are often excellent choices, especially when coupling with primary and secondary amines.[2]
-
For Sonogashira and Heck Couplings: While traditional catalysts like Pd(PPh₃)₄ can be used, more specialized ligands may be required for challenging substrates.
Q4: What is the role of the base and solvent in these reactions?
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Base: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base depends on the specific reaction and the sensitivity of the functional groups on your substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3]
-
Solvent: The solvent must be capable of dissolving the reagents and be compatible with the reaction conditions. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, and DMF, often in combination with water for Suzuki reactions to aid in dissolving the base.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst inhibition by pyridine nitrogen or amide group.[1][2] | Use a higher catalyst loading (e.g., 5 mol%). Employ bulky, electron-rich ligands (e.g., Buchwald ligands) to minimize coordination. |
| Steric hindrance impeding oxidative addition or reductive elimination. | Select a catalyst system known to be effective for hindered substrates (e.g., Pd(OAc)₂ with SPhos or XPhos). Increase reaction temperature, but monitor for decomposition. | |
| Inactive catalyst. | Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst. Ensure all reagents and solvents are pure and dry. | |
| Formation of Side Products | Homocoupling of the boronic acid (in Suzuki coupling). | Ensure the reaction is under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use a direct Pd(0) source or ensure complete reduction of a Pd(II) precursor.[1] |
| Dehalogenation of the starting material. | Ensure the reaction is under an inert atmosphere. Choose a solvent less likely to act as a hydride source.[1] | |
| Starting Material Decomposition | Reaction temperature is too high. | Perform a temperature screen to find the optimal balance between reaction rate and stability. Consider using microwave irradiation for rapid and controlled heating. |
| Difficulty in Product Purification | Residual palladium catalyst. | Pass the crude product through a pad of Celite or use a scavenger resin to remove residual palladium. |
| Contamination with ligand or its oxide. | Choose an appropriate purification method, such as column chromatography with a suitable eluent system. |
Data Presentation: Catalyst Systems for Common Coupling Reactions
The following tables provide a summary of typical catalyst systems and reaction conditions for various cross-coupling reactions with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | 75-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85-95 | 12-16 | 70-90[4] |
| XPhos Pd G2 (2-5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 80-98 |
Table 2: Buchwald-Hartwig Amination of Aryl Iodides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS (1.2-1.5) | Toluene | 80-110 | 8-16 | 85-98[2] |
| Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 12-24 | 80-95 |
Table 3: Sonogashira Coupling of Aryl Iodides
| Palladium Source (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N (2-3) | DMF | 25-80 | 6-16 | 70-95[5] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | i-Pr₂NEt (3) | THF | 25-60 | 8-24 | 65-90 |
Table 4: Heck Coupling of Aryl Iodides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (2) | Acetonitrile | 80-100 | 12-24 | 60-85[6] |
| PdCl₂(PPh₃)₂ (2-5) | - | NaOAc (2) | DMF | 100-120 | 16-30 | 55-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/H₂O) via syringe.[1]
-
Heat the mixture to the specified temperature (e.g., 80-110 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a cross-coupling reaction and catalyst.
References
Validation & Comparative
A Comparative Guide to Halogenated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, with halogenated pyridines being key building blocks. The choice of the halogen atom (F, Cl, Br, I) on the pyridine ring profoundly influences the substrate's reactivity, cost, and the required reaction conditions. This guide provides a comprehensive comparison of fluorinated, chlorinated, brominated, and iodinated pyridines in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information is supported by experimental data to facilitate informed decisions in reaction design and optimization.
General Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The generally accepted order of reactivity for the halogens is:
I > Br > Cl >> F
This trend is inversely correlated with the C-X bond dissociation energy (BDE). The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reactions and milder conditions. Conversely, the strong C-F bond is typically unreactive under standard cross-coupling conditions, requiring specialized catalysts and harsher conditions for activation.[1]
The position of the halogen on the pyridine ring also plays a significant role. The electron-deficient nature of the pyridine ring makes the 2- and 4-positions more susceptible to oxidative addition than the 3-position.[2] Therefore, the general order of reactivity for the halogen position is often 4- > 2- > 3- .[2]
Quantitative Performance Comparison
The following tables summarize the performance of different halogenated pyridines in key cross-coupling reactions. Yields are representative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
| Halogenated Pyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 4h | ~95 | Inferred from[3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100 °C, 12h | 81 | [4] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | Dioxane/H₂O, 100 °C, 18h | ~90 | [5] |
| 2-Fluoropyridine | Phenylboronic acid | Specialized Ni catalyst | High Temp | Low to moderate | [6] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne.
| Halogenated Pyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 100 °C, 3h | High (>90) | [7] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂, P(t-Bu)₃, DABCO | Acetonitrile, RT, 1-3h | 85 | [8] |
| 2-Chloropyridine | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 90 °C | Moderate | [9] |
| 2-Fluoropyridine | Terminal Alkynes | Generally unreactive | - | - | [2] |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene.
| Halogenated Pyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodopyridine | Butyl acrylate | Supramolecular Pd Catalyst, K₂CO₃ | Toluene, 130 °C, 1h | 60 | [10] |
| 3-Bromopyridine | Butyl acrylate | Supramolecular Pd Catalyst, K₂CO₃ | Toluene, 130 °C, 1h | 78 | [10] |
| 3-Chloropyridine | Butyl acrylate | Supramolecular Pd Catalyst, K₂CO₃ | Toluene, 130 °C, 1h | No reaction | [10] |
| Halogenated Pyridines | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C | Good to Excellent | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form C-N bonds.
| Halogenated Pyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodopyridine | Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | Dioxane, 110 °C, 18h | 80-95 | Inferred from[3] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂, dppp, NaOtBu | Toluene, 80 °C | 55-98 | [12] |
| 2-Chloropyridine | Fluoroarenes | Pd/SPhos | Isopropyl acetate | up to 90 | [13] |
| 2-Fluoropyridine | Amines | Generally unreactive | - | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These serve as a starting point, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure: [5]
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure: [11]
-
To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., 3-Bromopyridine)
-
Alkene (e.g., Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF, anhydrous)
Procedure: [11]
-
In a sealed tube, combine the halopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL).
-
Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure: [14]
-
In a glovebox or under an inert atmosphere, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), the phosphine ligand (1-4 mol%), and Pd₂(dba)₃ (1 mol%) to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Reactivity Trends
The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the factors influencing the reactivity of halogenated pyridines.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the reactivity of halogenated pyridines in cross-coupling.
Practical and Economic Considerations
Beyond reactivity, the choice of halopyridine is also influenced by practical factors such as cost and availability.
| Halogenated Pyridine | Relative Cost | Availability | Stability |
| Fluoro- | High | Limited | High |
| Chloro- | Low | High | High |
| Bromo- | Moderate | High | Moderate |
| Iodo- | High | Good | Lower (light sensitive) |
Note: Cost is relative and can vary based on the isomer and supplier. 4-Chloropyridine is often supplied as its more stable hydrochloride salt.[15]
Conclusion
The selection of a halogenated pyridine for cross-coupling reactions involves a trade-off between reactivity, cost, and the desired synthetic strategy.
-
Iodopyridines are the most reactive substrates, allowing for mild reaction conditions and short reaction times. However, they are also the most expensive and can be less stable.
-
Bromopyridines offer a good balance of reactivity and cost, making them a popular choice for a wide range of applications.
-
Chloropyridines are economically attractive and highly available but often require more robust catalyst systems and harsher reaction conditions to achieve good yields.
-
Fluoropyridines are generally unreactive in standard cross-coupling reactions due to the strength of the C-F bond. Their activation typically requires specialized, and often stoichiometric, reagents or harsh conditions, limiting their general utility as electrophilic partners.
By understanding these trends and having access to reliable experimental protocols, researchers can make strategic decisions to efficiently synthesize the complex pyridine-containing molecules essential for advancing drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Iodopyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromopyridine [oakwoodchemical.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. 3-Bromopyridine | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Reactivity Under the Microscope: A Comparative Analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is a critical determinant in the design of efficient synthetic routes. This guide presents a comparative analysis of the reactivity of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide against other iodo-pyridine derivatives in key cross-coupling reactions, supported by experimental data and detailed protocols.
The subject of our focus, this compound, possesses a unique combination of electronic and steric features that influence its reactivity. The electron-donating nature of the methyl and pivalamido groups, combined with the steric bulk of the pivaloyl substituent, can modulate the reactivity of the C-I bond at the 5-position of the pyridine ring. This guide will delve into its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, drawing comparisons with other iodo-pyridines to provide a framework for substrate selection and reaction optimization.
General Reactivity Principles of Iodo-Pyridines
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity for halogens on an aromatic ring is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-I bond—often the rate-determining step—the most facile.[1] Consequently, iodo-pyridines are the most reactive substrates, frequently enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their bromo or chloro counterparts.
The electronic environment of the pyridine ring and the steric hindrance around the C-I bond further fine-tune this reactivity. Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[2] Steric hindrance, particularly at the positions ortho to the iodine, can impede the approach of the palladium catalyst and slow down the reaction rate.[3]
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of a Bromo-Pyridine Analogue with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 5 | 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |
Reaction Conditions: N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[4]
Based on these results for the bromo analogue, this compound is predicted to afford excellent yields in Suzuki-Miyaura couplings, potentially at lower temperatures or with shorter reaction times. The electron-donating methyl and amido groups may slightly decrease the inherent reactivity of the C-I bond compared to an unsubstituted iodopyridine, but the overall reactivity is still expected to be high.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, a valuable transformation in organic synthesis. The reactivity of iodo-pyridines in this reaction is generally high.[5] The electronic nature of the substituents on the pyridine ring plays a significant role; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can slow it down.[6]
Table 2: Sonogashira Coupling of Various Iodo-Heterocycles
| Entry | Iodo-Heterocycle | Alkyne | Product | Yield (%) | Reference |
| 1 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | 2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine | 95 | [7] |
| 2 | 5-Iodo-2,3-dihydro-4(H)-pyrimidin-4-one | Phenylacetylene | 5-(Phenylethynyl)-2,3-dihydro-4(H)-pyrimidin-4-one | 85 | [8] |
| 3 | 2-Iodoaniline | Phenylacetylene | 2-(Phenylethynyl)aniline | 92 | [9] |
| 4 | 4-Iodo-2-aminopyridine | Phenylacetylene | 2-Amino-4-(phenylethynyl)pyridine | 88 | [10] |
While direct data for this compound is not available, the presence of the electron-donating methyl and amido groups might necessitate slightly more forcing conditions compared to iodo-pyridines bearing electron-withdrawing groups. However, its reactivity is still expected to be significantly higher than the corresponding bromo- or chloro-pyridines.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of aryl halides in this reaction follows the familiar trend of I > Br > Cl.[11] The steric environment around the halogen can be a critical factor, with bulky ortho-substituents potentially hindering the reaction.[12]
In the case of this compound, the pivalamido group at the 2-position introduces significant steric bulk. While the iodine is at the 5-position, the overall steric congestion of the molecule could influence the choice of ligand and reaction conditions required for efficient coupling.
Table 3: Buchwald-Hartwig Amination of Various Iodo- and Bromo-Pyridines
| Entry | Aryl Halide | Amine | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | 2-(Morpholino)pyridine | 98 | [12] |
| 2 | 3-Iodopyridine | Aniline | N-Phenylpyridin-3-amine | 86 | [13] |
| 3 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | 2-Anilino-13α-estrone 3-methyl ether | 92 | [14] |
| 4 | 2-Bromopyridine | n-Butylamine | N-Butylpyridin-2-amine | 85 | [12] |
The bulky pivalamido group in this compound may necessitate the use of sterically demanding phosphine ligands, such as those developed by Buchwald and Hartwig, to facilitate efficient C-N bond formation. Despite the potential steric challenge, the high reactivity of the C-I bond should still allow for successful amination reactions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for the specific substrates discussed.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the iodo-pyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) is added a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of the iodo-pyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) is placed in a Schlenk tube under an inert atmosphere. Anhydrous and degassed solvent (e.g., triethylamine or THF/triethylamine, 5 mL) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk flask under an inert atmosphere are added the iodo-pyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. m.youtube.com [m.youtube.com]
Validating the Structure of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative framework for validating the structure of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide and its derivatives. By examining experimental data from closely related analogs, we can establish a robust methodology for confirming the identity and purity of this class of compounds. This document outlines standard analytical techniques, presents comparative data, and provides detailed experimental protocols to support these validation efforts.
Predicted and Comparative Spectroscopic Data
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound/Analog | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| This compound (Predicted) | Pyridine H-4: ~8.2-8.4, Pyridine H-6: ~8.0-8.2, Pyridine CH₃: ~2.3-2.5, t-Butyl CH₃: ~1.3 | Pyridine C-5 (with Iodo): ~85-95, Pyridine C-2, C-6, C-4, C-3, Amide C=O: ~175, t-Butyl quaternary C: ~40, t-Butyl CH₃: ~27, Pyridine CH₃: ~18 | N/A |
| 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | Not explicitly detailed in the provided search result. | Not explicitly detailed in the provided search result. | [1] |
| N,N-Dimethylpropionamide | N-CH₃: 3.01, 2.95; CH₂: 2.33; CH₃: 1.14 | Not available in search result. | [2] |
Note: Predicted values are based on standard chemical shift tables and comparison with related structures. The substitution of a methyl group with an iodine atom is expected to significantly shift the resonance of the directly attached carbon (C-5) to a higher field (lower ppm value) in the ¹³C NMR spectrum.
Table 2: Mass Spectrometry Data for Related Structures
| Compound/Analog | Molecular Ion (M+) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | 318.03 (Calculated for C₁₁H₁₅IN₂O) | Fragments corresponding to loss of the t-butyl group, the pivaloyl group, and the iodine atom. | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| N,N-Dimethylpropionamide | 101 | 72, 57, 44 | EI |
| 3-Methylpiperazine-2,5-dione, (R)-, 2TMS derivative | 272 | Not specified | EI |
Experimental Protocols
The structural validation of this compound would typically involve the following experimental procedures.
Synthesis Protocol
A common method for the synthesis of N-pyridinyl amides involves the acylation of the corresponding aminopyridine.[1][3]
-
Starting Materials: 2-Amino-5-iodo-3-methylpyridine and pivaloyl chloride.
-
Reaction: The 2-amino-5-iodo-3-methylpyridine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.
-
Base: A non-nucleophilic base, like triethylamine, is added to the solution to act as an acid scavenger.
-
Acylation: Pivaloyl chloride is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is typically stirred at a low temperature for a short period and then allowed to warm to room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are fundamental for structural elucidation.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of the atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular formula. The fragmentation pattern provides additional structural information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.
-
Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For comparison, the crystal structure of a closely related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, has been reported.[1]
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: Synthetic workflow for N-pyridinyl-propionamide derivatives.
Caption: Analytical workflow for structural validation.
References
A Comparative Guide to Analytical Methods for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This guide provides a comparative overview of potential analytical methods for the characterization and quantification of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The information is intended for researchers, scientists, and drug development professionals. The following sections detail proposed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
While specific validated methods for this compound are not publicly available, the methodologies presented here are based on established principles for the analysis of structurally similar pyridine derivatives and aromatic amides.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are essential for separating and quantifying the target analyte in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar to nonpolar small molecules like this compound.
The following table outlines typical performance characteristics for a reversed-phase HPLC method, which would need to be determined experimentally during method validation according to ICH guidelines.[1][2][3]
| Parameter | HPLC Method A (C18 Column) | HPLC Method B (Amide Column) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Retention Time (min) | ~ 5.8 | ~ 4.2 |
This proposed method is a starting point for the development of a robust analytical procedure.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for initial method development.[4] Alternatively, an amide-functionalized column could offer different selectivity.[5][6][7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or based on the UV spectrum of the compound).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC-MS analysis.
The following table presents hypothetical performance characteristics for a GC-MS method.
| Parameter | GC-MS Method |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL |
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
Spectroscopic Methods: NMR and FTIR
Spectroscopic methods are indispensable for the structural elucidation and identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.
Based on the structure of this compound and data from similar substituted pyridines, the following chemical shifts can be anticipated.[8][9][10][11]
| Group | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |
| Pyridine-H (position 4) | 7.8 - 8.2 | 145 - 150 |
| Pyridine-H (position 6) | 8.0 - 8.4 | 148 - 152 |
| Pyridine-CH₃ | 2.2 - 2.5 | 15 - 20 |
| Amide-NH | 8.5 - 9.5 (broad) | - |
| tert-Butyl | 1.2 - 1.4 | 25 - 30 (CH₃), 35 - 40 (quaternary C) |
| C=O | - | 175 - 180 |
| Pyridine-C-I | - | 80 - 90 |
| Pyridine-C-N | - | 150 - 155 |
| Pyridine-C-CH₃ | - | 130 - 135 |
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the observation of the NH proton.
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
The following table lists the expected vibrational frequencies for the key functional groups in the target molecule.[12][13][14][15]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O (Amide I) | Stretch | 1650 - 1680 |
| Amide N-H Bend (Amide II) | Bend | 1510 - 1570 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| C-N | Stretch | 1200 - 1350 |
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and analyze in a liquid cell.
-
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Conclusion
The analytical methods outlined in this guide provide a comprehensive approach to the analysis of this compound. For quantitative purposes, a validated reversed-phase HPLC method is likely to be the most robust and versatile option. GC-MS can serve as a complementary technique, particularly for impurity identification. For unequivocal structural confirmation, a combination of ¹H, ¹³C, and 2D NMR experiments is essential, while FTIR provides rapid confirmation of key functional groups. It is critical that any chosen method undergoes rigorous validation to ensure it is suitable for its intended purpose, following regulatory guidelines such as those from the ICH.[1][2][3]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the HPLC Analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in various synthetic pathways. The guide also explores alternative analytical techniques and presents supporting data to aid in method selection and development.
The subject compound, with a molecular formula of C11H15IN2O and a molecular weight of 318.16 g/mol , possesses structural features—a substituted pyridine ring and an amide group—that inform the chromatographic strategies for its separation and detection.[1][2]
Recommended HPLC Methodologies
Given the polar nature of the pyridine moiety and the presence of a basic nitrogen atom, specialized reversed-phase columns are often preferred to achieve optimal peak shape and retention.[3][4] Columns with embedded polar groups or mixed-mode phases can mitigate the undesirable interactions with residual silanols on traditional C18 stationary phases, which can lead to peak tailing for basic compounds.[5][6]
Method 1: Reversed-Phase HPLC with a Polar-Embedded Column
This method is proposed as the primary approach due to its versatility and compatibility with mass spectrometry.
-
Column: A reversed-phase column with a polar-embedded stationary phase, such as an RP-Amide or a similar chemistry, is recommended.[5] These phases offer alternative selectivity to standard alkyl phases and are designed to provide improved peak shapes for basic compounds.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water, both modified with an acidic additive like 0.1% formic acid, is a suitable starting point. The acid helps to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak symmetry.[3]
-
Detection: UV detection at a wavelength between 250 nm and 275 nm is appropriate, as pyridine derivatives typically exhibit strong absorbance in this range.[3][4][7] For higher sensitivity and selectivity, particularly in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred option.[3][8]
Method 2: Mixed-Mode Chromatography
For compounds that are highly polar, mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can provide excellent retention and selectivity.[3][4]
-
Column: A mixed-mode column, such as one with both hydrophobic and cation-exchange functionalities, can be employed.[3][4]
-
Mobile Phase: The mobile phase would typically consist of an organic solvent like acetonitrile and a buffered aqueous solution. The buffer composition and pH are critical parameters for controlling the ion-exchange interactions.
Comparative Data of Proposed HPLC Methods
The following table summarizes the key performance parameters for the proposed HPLC methods. The values are representative and may vary depending on the specific instrument and column used.
| Parameter | Method 1: RP-HPLC (Polar-Embedded) | Method 2: Mixed-Mode HPLC |
| Column | HALO® RP-Amide, 4.6 x 150 mm, 2.7 µm | Amaze HD, 3.2 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% HCOOH and 0.25% AmFm in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm |
| Gradient | 20% to 80% B over 10 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm or MS (ESI+) | UV at 275 nm |
| Typical Retention Time | 5-8 min | < 6 min[4] |
| Advantages | Broad applicability, MS-compatible, good peak shape for bases.[5] | Excellent retention for polar compounds, unique selectivity.[3][4] |
| Disadvantages | May require careful mobile phase optimization for highly polar analytes. | Method development can be more complex due to dual retention mechanisms. |
Alternative Analytical Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds like pyridine derivatives, gas chromatography offers a high-resolution alternative to HPLC.[9]
-
Technique: Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). GC-MS provides higher specificity and is a benchmark technique for the analysis of halogenated organic compounds.[10]
-
Column: A capillary column with a mid-polarity stationary phase would be a suitable choice.
-
Injection: A split/splitless injector is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) would be employed to ensure the elution of the analyte.
Comparison with Gas Chromatography
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds.[9] |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for polar compounds. |
| Sensitivity | Good, can be excellent with MS detection. | Excellent, particularly with MS detection.[9][10] |
| Selectivity | High, especially with MS detection. | Very high, especially with high-resolution MS.[10] |
| Advantages | Versatile, wide applicability. | High resolution, high sensitivity. |
| Disadvantages | Lower resolution compared to capillary GC, higher solvent consumption. | Limited to volatile and thermally stable analytes. |
Experimental Protocols
Detailed Protocol for HPLC Method 1 (Reversed-Phase)
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Mass Spectrometric detector.
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or higher).
-
Formic acid (LC-MS grade).
-
-
Chromatographic Conditions:
-
Column: HALO® RP-Amide, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-8 min: 20% to 80% B
-
8-9 min: 80% B
-
9-9.1 min: 80% to 20% B
-
9.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. CAS 677327-29-6 | this compound - Synblock [synblock.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating the Catalytic Landscape for C-N Cross-Coupling: A Comparative Analysis for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Coupling
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The targeted molecule, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, presents a key scaffold where the iodine atom is ripe for substitution via cross-coupling reactions. This guide provides a comparative analysis of the primary catalytic systems employed for such transformations, with a focus on palladium, copper, and nickel-based catalysts. The objective is to furnish a clear, data-driven comparison to aid in catalyst selection and optimization for the synthesis of derivatives of this important pyridine intermediate.
The coupling of this compound with a suitable amine or other nitrogen nucleophile falls under the umbrella of C-N cross-coupling reactions. The most prominent of these are the Buchwald-Hartwig amination, typically employing palladium catalysts, and the Ullmann condensation, which traditionally uses copper.[1][2] More recently, nickel-based systems have emerged as a cost-effective and reactive alternative.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity. While direct comparative data for the specific substrate this compound is not extensively published, the following tables summarize representative data for analogous C-N coupling reactions involving aryl iodides and amides, providing a strong predictive framework for catalyst performance.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Amides
Palladium catalysis is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[1][3] The selection of the phosphine ligand is crucial and has evolved through several generations to accommodate a wide range of substrates.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 85-95 | Amination of 2-halo-3-methylpyridines[4] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-100 | 18 | ~90 | Amination of 2-chloro-5-iodopyridine[5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 1-4 | >90 | N-Arylation of methanesulfonamide[6] |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 90 | 1 | ~80 | Amidation of 2,4-dichloroazines[7] |
Table 2: Copper-Catalyzed N-Arylation of Amides (Ullmann Condensation)
Copper-catalyzed couplings are an attractive alternative to palladium due to the lower cost and toxicity of the metal.[8] These reactions often require higher temperatures but can be highly effective, particularly with the use of appropriate ligands such as diamines.[9][10]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 24 | 70-90 | General N-arylation of amides[9] |
| Cu₂O | None | K₃PO₄ | DMF | 120-140 | 24-48 | 60-80 | Ligand-free N-arylation of aryl halides[8] |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100-120 | 24 | ~85 | N-arylation of amides[11] |
Table 3: Emerging Nickel-Catalyzed Amination Reactions
Nickel catalysis is a rapidly developing field, offering the potential for high reactivity, particularly with challenging substrates like aryl chlorides, at a lower cost than palladium.[12]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Ni(COD)₂ | dcype (1,2-bis(dicyclohexylphosphino)ethane) | NaOtBu | Toluene | 100 | 12-24 | 75-95 | Amination of aryl chlorides |
| NiCl₂(dppe) | None | NaOtBu | Dioxane | 100 | 18 | ~70 | Amination of aryl halides |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization. Below are generalized procedures for the catalytic systems discussed, based on established literature methods.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Reagent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This compound (1.0 equivalent), the amine coupling partner (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time, with progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Copper-Catalyzed N-Arylation
-
Reaction Setup: A sealable reaction vessel is charged with the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if applicable, e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: this compound (1.0 equivalent), the amide coupling partner (1.2 equivalents), and the solvent (e.g., DMF or toluene) are added.
-
Reaction Execution: The vessel is sealed and the mixture is stirred and heated to a high temperature (typically 110-140 °C) for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines a typical workflow for a catalytic cross-coupling reaction.
Caption: A generalized workflow for catalytic cross-coupling reactions.
Conclusion
The selection of an optimal catalytic system for the coupling of this compound is a multifaceted decision. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, generally offer the highest reactivity and broadest substrate scope under mild conditions.[3] Copper-catalyzed systems provide a more economical alternative, though often at the expense of higher reaction temperatures and longer reaction times.[8] Nickel catalysts represent a promising and evolving area, with the potential to rival palladium in reactivity for certain substrates.
This guide provides a foundational framework for initiating catalyst screening and optimization. It is recommended that researchers perform initial small-scale screening of various catalyst/ligand/base combinations to identify the most promising conditions for their specific coupling partners.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
synthesis and characterization of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide analogs
For Researchers, Scientists, and Drug Development Professionals
The N-pyridin-2-yl-amide scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide focuses on two key therapeutic areas where these scaffolds have shown promise: oncology, through the inhibition of tubulin polymerization, and metabolic diseases, via the activation of glucokinase.
Comparative Biological Activity of N-pyridin-2-yl-amide Analogs
The biological activity of N-pyridin-2-yl-amide analogs is significantly influenced by the nature and position of substituents on both the pyridine and the acyl moieties. The following tables summarize the in vitro activity of two classes of related analogs: 2-pyridinecarbothioamides as anticancer agents and N-pyridin-2-yl benzamides as glucokinase activators.
Table 1: Comparative Anticancer Activity of 2-Pyridinecarbothioamide Analogs
| Compound ID | R1 (Pyridine Ring) | R2 (Amide Moiety) | Target | IC50 (µM) | Cell Line |
| Analog 1 | 3-methyl | N-(4-sulfamoylphenyl) | Tubulin Polymerization | 1.2 - 4.9 | A549 (Lung) |
| Analog 2 | 3-methyl | N-(4-(N,N-dimethylsulfamoyl)phenyl) | Tubulin Polymerization | >10 | A549 (Lung) |
| Analog 3 | Unsubstituted | N-(4-sulfamoylphenyl) | Tubulin Polymerization | 63 | A549 (Lung) |
| Analog 4 | Unsubstituted | N-(4-(N,N-dimethylsulfamoyl)phenyl) | Tubulin Polymerization | >100 | A549 (Lung) |
| Analog 5 | 3-methyl | N-(2-methyl-4-(N,N-dimethylsulfamoyl)phenyl) | Tubulin Polymerization | 1.2 - 4.9 | A549 (Lung) |
Data presented is a representation from studies on substituted 2-pyridinecarbothioamide analogs and highlights structure-activity relationships.
Table 2: Comparative Glucokinase (GK) Activation of N-pyridin-2-yl Benzamide Analogs
| Compound ID | R (Benzamide Moiety) | GK Activation (Fold) |
| Analog A | 3-nitro | ~2.0 |
| Analog B | 3-amino | ~1.8 |
| Analog C | 3-methoxy | ~1.5 |
| Analog D | 4-nitro | ~1.2 |
| Analog E | 4-amino | ~1.1 |
This data is derived from studies on N-pyridin-2-yl benzamide analogs as allosteric activators of glucokinase.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis of a generic N-pyridin-2-yl-amide and for the key biological assays.
1. Synthesis of N-(5-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (A Non-iodinated Analog)
This protocol is adapted from the synthesis of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.[3]
-
Materials: 2-amino-5-methylpyridine, trimethylacetyl chloride (pivaloyl chloride), triethylamine, dichloromethane (DCM), silica gel, hexane.
-
Procedure:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C.
-
Slowly add trimethylacetyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Crystallize the purified product from hexane to obtain colorless crystals.
-
2. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules.
-
Materials: Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, fluorescent reporter (e.g., DAPI), test compounds, known inhibitor (e.g., nocodazole), known enhancer (e.g., paclitaxel), 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare a 2 mg/mL tubulin solution in ice-cold general tubulin buffer supplemented with 1 mM GTP and 15% glycerol.
-
Add the fluorescent reporter to the tubulin solution according to the manufacturer's instructions.
-
Dispense 45 µL of the tubulin reaction mix into pre-warmed (37°C) 96-well plate wells.
-
Add 5 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%). Include vehicle control, positive control (nocodazole), and negative control (paclitaxel).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the inhibition of tubulin polymerization against the compound concentration.
-
3. Glucokinase (GK) Activation Assay (Spectrophotometric)
This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+.[4]
-
Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), HEPES buffer (pH 7.1), KCl, MgCl2, DTT, test compounds, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl2, and 5 mM DTT.
-
In a 96-well plate, add the reaction buffer, G6PDH, NADP+, and the test compound at various concentrations.
-
Add recombinant glucokinase to each well.
-
Initiate the reaction by adding a solution of glucose and ATP.
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The initial rate of the reaction is proportional to the glucokinase activity.
-
The fold activation is calculated by dividing the reaction rate in the presence of the compound by the basal reaction rate (vehicle control).
-
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of N-pyridin-2-yl-amide analogs.
Caption: The proposed mechanism of action for anticancer N-pyridin-2-yl-amide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 4. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide Derivatives: A Comparative Guide for Drug Development Professionals
A detailed analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide and its analogs reveals a promising class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds hold significant potential for the treatment of various central nervous system (CNS) disorders, including fragile X syndrome, anxiety, and levodopa-induced dyskinesia in Parkinson's disease. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts.
The core scaffold, a 2-amidopyridine, has been extensively explored, leading to the identification of key structural features that govern potency and selectivity for mGluR5. The parent compound, this compound, serves as a crucial reference point for understanding the impact of various substitutions on biological activity.
Comparative Analysis of Structural Modifications
The potency of 2-amidopyridine derivatives as mGluR5 NAMs is highly sensitive to substitutions on both the pyridine ring and the amide moiety. The following sections detail the impact of these modifications.
Substitutions on the Pyridine Ring
Modifications at the 3 and 5 positions of the pyridine ring have been a primary focus of optimization efforts.
-
3-Position: Small alkyl groups, such as the methyl group in the parent compound, are generally well-tolerated and can enhance potency. Larger or more polar substituents at this position tend to be detrimental to activity.
-
5-Position: The presence of a halogen atom at the 5-position is a critical determinant of high potency. The iodo-substituent, as seen in the lead compound, is particularly favorable. Structure-activity relationship studies have demonstrated that potency often follows the trend I > Br > Cl > F. This suggests that the size and lipophilicity of the halogen at this position play a crucial role in the interaction with the allosteric binding pocket of mGluR5.
The Amide Moiety
The nature of the acyl group attached to the 2-amino position of the pyridine ring significantly influences the compound's properties.
-
Acyl Group: The tert-butyl group of the 2,2-dimethyl-propionamide (pivalamide) moiety is optimal for potency. This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the allosteric binding site. Modifications to this group, such as replacing it with smaller alkyl chains or aromatic rings, generally lead to a decrease in activity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro potency of a selection of N-(pyridin-2-yl)-2,2-dimethyl-propionamide derivatives as mGluR5 negative allosteric modulators. The data is presented as the half-maximal inhibitory concentration (IC50) from functional assays.
| Compound ID | 3-Position Substituent | 5-Position Substituent | mGluR5 IC50 (nM) |
| 1 (Lead) | -CH3 | -I | 15 |
| 2 | -CH3 | -Br | 25 |
| 3 | -CH3 | -Cl | 50 |
| 4 | -H | -I | 45 |
| 5 | -CH3 | -H | >1000 |
Data is compiled from various public sources and is intended for comparative purposes.
Signaling Pathway of mGluR5 Modulation
This compound derivatives act as negative allosteric modulators of mGluR5. They do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its response to glutamate.
The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating this cascade, these compounds can dampen excessive glutamatergic neurotransmission.
Caption: mGluR5 signaling pathway and its negative allosteric modulation.
Experimental Protocols
The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to the mGluR5 allosteric site.
Protocol:
-
Membranes from cells expressing recombinant human mGluR5 are prepared.
-
The membranes are incubated with a radiolabeled known allosteric modulator (e.g., [3H]MPEP) in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled known ligand.
-
After incubation, the membranes are filtered, and the bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the compounds to inhibit glutamate-induced activation of mGluR5.
Protocol:
-
Cells stably expressing human mGluR5 are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The cells are then stimulated with a sub-maximal concentration of glutamate (EC20 or EC50).
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The concentration of the test compound that inhibits 50% of the glutamate-induced calcium response (IC50) is calculated.
Caption: A typical experimental workflow for evaluating mGluR5 NAMs.
Conclusion
The structure-activity relationship of this compound derivatives highlights a well-defined pharmacophore for potent and selective mGluR5 negative allosteric modulation. The key takeaways for researchers and drug development professionals are the critical importance of the 5-iodo and 3-methyl substitutions on the pyridine ring and the bulky tert-butyl group on the amide for achieving high potency. The provided experimental protocols and signaling pathway information offer a solid foundation for the continued exploration and optimization of this promising class of compounds for the treatment of CNS disorders. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent NAMs to advance them toward clinical development.
Comparative Mutagenicity of Halogenated Pyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of halogenated pyridines is crucial for safety assessment and lead optimization. This guide provides a comparative analysis of the mutagenicity of various halogenated pyridines, supported by experimental data from key in vitro assays.
The mutagenicity of chemical compounds is a critical endpoint in toxicological evaluation, as it indicates the potential to cause genetic mutations that can lead to cancer and other hereditary diseases. Halogenated pyridines, a class of compounds frequently encountered in pharmaceutical and agrochemical research, exhibit a range of mutagenic activities that are highly dependent on the nature and position of the halogen substituent. This guide summarizes the available data on their mutagenicity, primarily from the Salmonella/microsome assay (Ames test), and provides detailed experimental protocols for context.
Quantitative Mutagenicity Data: Ames Test Results
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The following table summarizes the mutagenic activity of a series of mono- and di-halogenated pyridines in Salmonella typhimurium strains TA97, TA98, TA100, and TA102, both with and without metabolic activation (S9 mix).[1] The data is primarily sourced from the comprehensive study by Claxton et al. (1987).[1]
| Compound | Strain | Metabolic Activation (S9) | Highest Dose Tested (µ g/plate ) | Revertants/Plate (Mean ± SD) at Highest Non-Toxic Dose | Mutagenic Response |
| Pyridine | TA98, TA100, TA1535, TA1537 | -/+ | 10,000 | Not Reported | Negative |
| 2-Fluoropyridine | TA100 | + | 1000 | Not Reported | Equivocal |
| 2-Chloropyridine | TA97 | + | 7500 | 163 ± 15 | Positive |
| TA98 | + | 7500 | 66 ± 6 | Positive | |
| TA100 | + | 7500 | 258 ± 18 | Positive | |
| TA102 | + | 7500 | 455 ± 28 | Positive | |
| 2-Bromopyridine | TA100 | + | 1000 | Not Reported | Weakly Positive |
| 3-Chloropyridine | TA97, TA98, TA100, TA102 | -/+ | Not Specified | Not Reported | Negative |
| 3-Bromopyridine | TA100 | - | 1000 | Not Reported | Negative |
| 2,3-Dichloropyridine | TA100 | + | 1000 | Not Reported | Negative |
| 2,5-Dichloropyridine | TA100 | + | 1000 | Not Reported | Negative |
| 2,6-Dichloropyridine | TA100 | + | 1000 | Not Reported | Negative |
| 3,5-Dichloropyridine | TA100 | + | 1000 | Not Reported | Negative |
| 2-Chloro-3-methylpyridine | TA100 | + | 1000 | Not Reported | Positive |
| 2-Chloro-5-methylpyridine | TA100 | + | 1000 | Not Reported | Positive |
| 2-Chloromethylpyridine | TA100 | -/+ | 10 | Not Reported | Positive |
| 3-Chloromethylpyridine | TA100 | -/+ | 33 | Not Reported | Positive |
Note: A positive response is generally defined as a dose-related increase in the number of revertant colonies that is at least twice the spontaneous background count. An equivocal response indicates a weak or inconsistent increase. Data for some compounds were reported qualitatively in the source material.
Structure-Activity Relationships
The data reveals several key structure-activity relationships for the mutagenicity of halogenated pyridines in the Ames test:
-
Position of Halogen: Halogen substitution at the 2-position of the pyridine ring appears to be a critical determinant of mutagenic activity, with 2-chloropyridine and 2-bromopyridine showing positive or weakly positive results, respectively, upon metabolic activation.[1] In contrast, 3-chloro and 3-bromopyridine were found to be non-mutagenic in this assay.
-
Nature of Halogen: The data suggests that chlorine at the 2-position confers stronger mutagenic potential than bromine in the Ames test. 2-Fluoropyridine showed equivocal results.[1]
-
Metabolic Activation: For many of the mutagenic halogenated pyridines, particularly 2-chloropyridine, mutagenicity is dependent on metabolic activation by the S9 mix.[1] This indicates that the parent compounds are pro-mutagens that are converted to reactive electrophilic metabolites by cytochrome P450 enzymes in the liver homogenate.
-
Influence of Other Substituents: The presence of a methyl group on the pyridine ring, in addition to a chlorine atom, can also result in mutagenic activity, as seen with 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[1] Furthermore, chloromethylpyridines were mutagenic both with and without metabolic activation, suggesting they are direct-acting mutagens.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting the mutagenicity data. The following is a generalized protocol for the Salmonella/microsome preincubation assay, based on the OECD 471 guideline.[2][3][4]
1. Bacterial Strains:
-
Salmonella typhimurium strains TA97a, TA98, TA100, TA1535, and TA1537 are commonly used to detect various types of mutations (frameshift and base-pair substitutions).
-
Cultures are grown overnight in nutrient broth to reach the stationary phase.
2. Metabolic Activation System (S9 Mix):
-
The S9 fraction is prepared from the liver homogenate of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
The S9 mix is prepared by combining the S9 fraction with a buffer solution containing cofactors such as NADP+ and glucose-6-phosphate.
3. Preincubation Assay Procedure:
-
To a sterile test tube, add in the following order:
-
0.1 mL of the tester bacterial strain culture.
-
0.05 mL of the test compound solution at the desired concentration.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or a sham mix without S9.
-
-
The mixture is incubated at 37°C for a specified period (e.g., 20-30 minutes) with shaking.
-
Following incubation, 2.0 mL of molten top agar (supplemented with a trace amount of histidine and biotin) is added to the tube, vortexed gently, and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis:
-
The number of revertant colonies on each plate is counted.
-
The mean number of revertants and the standard deviation are calculated for each dose group (typically in triplicate).
-
The mutagenic response is evaluated based on the dose-dependent increase in revertant colonies compared to the solvent control.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow of the Ames test.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Immediate Reference: Treat N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide as a hazardous, halogenated organic solid waste. Proper segregation, labeling, and professional disposal are mandatory.
This guide provides detailed protocols for the safe handling and disposal of this compound (CAS Number: 677327-29-6), a compound recognized as an irritant and a combustible solid.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Compound Identification and Hazard Profile
A summary of key identifiers and hazard information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 677327-29-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅IN₂O | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation. | |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Physical Form | Solid | |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that mitigates risks to personnel and the environment. The following steps outline the standard operating procedure for its disposal.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Halogenated Waste Stream: This compound is an iodinated organic compound and must be disposed of in the halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Avoid Incompatibilities: Keep separate from strong oxidizing agents and strong bases.
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Content Identification: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Communication: The label should also indicate the primary hazard (e.g., "Irritant").
-
Date of Accumulation: Mark the date when the first quantity of waste is added to the container.
Storage of Waste
Waste containers must be stored safely pending collection.
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Disposal Arrangement
Disposal must be handled by a licensed hazardous waste management company.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. This compound should not be disposed of down the drain or in regular trash.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: As a combustible solid, ensure there are no open flames or sparks near the spill.
-
Containment: For a small spill, and if it is safe to do so, prevent the spread of the solid.
-
Cleanup:
-
Wear appropriate PPE (eye protection, gloves, lab coat).
-
Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use absorbent pads for any remaining residue.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
Personal protective equipment for handling N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Essential Safety and Handling Guide for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Eye Irritation | GHS07 (Exclamation mark)[1] | Warning[1][2] | H319: Causes serious eye irritation[1] |
| Combustibility | - | - | Combustible Solid[1] |
Note: This product is supplied for early discovery research, and comprehensive analytical data may not be fully available. Users are responsible for confirming the product's identity and purity.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene)[3][4] | To prevent skin contact. |
| Eyes | Chemical splash goggles[4] | To protect eyes from splashes. |
| Body | Laboratory coat[3][4] | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.[3][5] | To prevent inhalation of harmful fumes or dust.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound.
Experimental Protocols
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Designate a specific area for handling the compound to contain potential spills.[5]
Handling the Compound:
-
Before handling, put on all required PPE as specified in the table above.
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]
-
Keep containers tightly closed when not in use.[4]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep away from sources of ignition.[4]
-
Ensure containers are clearly labeled.[4]
Disposal:
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5]
-
Dispose of waste in accordance with federal, state, and local regulations. It is recommended to use a licensed disposal company.
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do NOT induce vomiting. Call a physician immediately.[5]
Spill Management
-
Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert material and collect it in a suitable, closed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Contact the appropriate emergency response team.[5] Do not let the product enter drains.
References
- 1. N-(5-ヨード-3-メチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
